molecular formula C11H18O4 B15571675 Piliformic acid

Piliformic acid

Número de catálogo: B15571675
Peso molecular: 214.26 g/mol
Clave InChI: YTUQECDNJQCQAE-VQHVLOKHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-2-hexylidene-3-methylbutanedioic acid has been reported in Xylaria, Xylaria mali, and Poronia pileiformis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2E)-2-hexylidene-3-methylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQECDNJQCQAE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(C(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C(\C(C)C(=O)O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activities of Piliformic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a natural product isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antimicrobial action. This technical guide provides a comprehensive review of the current scientific literature on the biological effects of (+)-piliformic acid. It details its inhibitory effects on pro-inflammatory cytokines and its modest antibacterial properties against Propionibacterium acnes. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction

(+)-Piliformic acid is a fungal metabolite identified from Polycephalomyces phaothaiensis. Research has highlighted its potential as a bioactive compound, with studies primarily focusing on its anti-inflammatory and antibacterial properties. This guide synthesizes the available data to present a clear and in-depth understanding of this compound's biological profile.

Anti-inflammatory Activity

(+)-Piliformic acid has been shown to exhibit potent anti-inflammatory effects by significantly inhibiting the production of key pro-inflammatory cytokines.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The inhibitory effects of (+)-piliformic acid on the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in heat-killed P. acnes-induced THP-1 human monocytic cells are summarized below.

Concentration (µM)IL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
50~40%~55%~45%
100~50%~65%~55%
300~60%~75%~60%

Data extrapolated from graphical representations in existing literature. The results indicate a dose-dependent inhibitory effect on all three cytokines.

Signaling Pathway

While the precise signaling pathways modulated by (+)-piliformic acid have not been definitively elucidated in the available literature, the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α suggests a potential interaction with key inflammatory signaling cascades. A plausible mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the transcriptional regulation of these cytokines.

Hypothesized anti-inflammatory pathway of this compound.

Antibacterial Activity

(+)-Piliformic acid has been reported to possess mild antibacterial activity specifically against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne vulgaris.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Current literature describes the antibacterial activity of (+)-piliformic acid against P. acnes as "mild" or "weak".[1] To date, specific Minimum Inhibitory Concentration (MIC) values for (+)-piliformic acid have not been published in the primary research reviewed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of (+)-piliformic acid's biological activities.

Antibacterial Susceptibility Testing

This method provides a qualitative assessment of antibacterial activity.

G Disc Diffusion Assay Workflow Start Start Prepare_Inoculum Prepare P. acnes inoculum (~10^8 CFU/mL) Start->Prepare_Inoculum Swab_Plate Swab inoculum onto Brain Heart Infusion (BHI) agar (B569324) Prepare_Inoculum->Swab_Plate Apply_Disc Apply sterile paper disc with this compound Swab_Plate->Apply_Disc Incubate Incubate anaerobically at 37°C for 72h Apply_Disc->Incubate Measure_Zone Measure the diameter of the inhibition zone (mm) Incubate->Measure_Zone End End Measure_Zone->End

Workflow for the Disc Diffusion Assay.

Protocol:

  • Bacterial Culture: Propionibacterium acnes is cultured on Brain Heart Infusion (BHI) agar in an anaerobic environment at 37°C for 72 hours.

  • Inoculum Preparation: Fresh bacterial colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: The surface of a BHI agar plate is uniformly swabbed with the prepared bacterial suspension.

  • Disc Application: A sterile paper disc (6 mm in diameter) is impregnated with a known concentration of this compound and placed on the inoculated agar surface.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for 72 hours.

  • Result Interpretation: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.

This method is used for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

G Broth Microdilution Workflow for MIC Start Start Serial_Dilution Perform serial two-fold dilutions of This compound in a 96-well plate Start->Serial_Dilution Add_Inoculum Add standardized P. acnes inoculum to each well Serial_Dilution->Add_Inoculum Incubate Incubate anaerobically at 37°C for 72h Add_Inoculum->Incubate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate->Observe_Growth Determine_MIC MIC is the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination via Broth Microdilution.

Protocol:

  • Preparation of Reagents: A stock solution of this compound is prepared and serially diluted in BHI broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of P. acnes is prepared as described for the disc diffusion assay.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (lack of turbidity).

Anti-inflammatory Assay: Cytokine Quantification by ELISA

This protocol details the measurement of pro-inflammatory cytokines in cell culture supernatants.

G ELISA Workflow for Cytokine Quantification Start Start Seed_Cells Seed THP-1 cells and differentiate into macrophages Start->Seed_Cells Pre_treat Pre-treat cells with This compound Seed_Cells->Pre_treat Stimulate Stimulate with heat-killed P. acnes Pre_treat->Stimulate Incubate_Collect Incubate and collect cell culture supernatant Stimulate->Incubate_Collect ELISA Perform Sandwich ELISA for IL-1β, IL-6, and TNF-α Incubate_Collect->ELISA Measure_Absorbance Measure absorbance and calculate cytokine concentration ELISA->Measure_Absorbance End End Measure_Absorbance->End

Workflow for Cytokine Quantification by ELISA.

Protocol:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated THP-1 cells are pre-treated with varying concentrations of (+)-piliformic acid for a specified period (e.g., 1 hour).

  • Inflammatory Challenge: The cells are then stimulated with heat-killed P. acnes to induce an inflammatory response.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve. The percentage of inhibition is determined by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.

Conclusion

(+)-Piliformic acid demonstrates a dual activity profile with potent anti-inflammatory effects and mild antibacterial properties. Its ability to significantly reduce the production of key pro-inflammatory cytokines suggests its potential as a lead compound for the development of novel anti-inflammatory agents. While its direct antibacterial activity against P. acnes is modest, its anti-inflammatory action could be beneficial in managing inflammatory conditions such as acne vulgaris. Further research is warranted to elucidate the precise molecular mechanisms underlying its anti-inflammatory effects and to explore its therapeutic potential in greater detail.

References

The Discovery and Biosynthetic Origins of Piliformic Acid in Xylaria spp.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Piliformic acid, a fungal secondary metabolite with notable biological activities, has been a subject of interest since its discovery in fungi belonging to the Xylariaceae family. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound in Xylaria species. It consolidates quantitative data on its biological activities, details the experimental protocols for its isolation and characterization, and presents visual diagrams of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Origin

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, was first identified as a metabolite produced by various xylariaceous fungi, including species of Hypoxylon, Poronia, and notably, Xylaria[1]. Species of Xylaria known to produce this compound include Xylaria polymorpha, Xylaria longipes, Xylaria mali, and Xylaria hypoxylon[1]. It is commonly found in endophytic fungi belonging to the Xylariaceae family, indicating a widespread capability for its production within this fungal group[1]. Further investigations have led to the isolation of this compound and its derivatives from various endophytic and endolichenic Xylaria species, highlighting the ecological significance and biosynthetic potential of these fungi[2][3].

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated through isotopic labeling studies in Poronia piliformis and Xylaria mali[4][5]. The molecule is formed from two distinct precursor units: a C8 moiety and a C3 moiety[4][5].

The C8 unit is derived directly from octanoate, which is synthesized by a Fatty Acid Synthase (FAS), not a polyketide synthase (PKS)[4][5]. The C3 unit is efficiently labeled by succinate, with the citric acid cycle intermediate oxaloacetate being a key precursor[4]. A late-stage 1,3-hydrogen shift, indicative of a double-bond isomerization, has also been identified in the biosynthetic pathway[4]. A putative biosynthetic gene cluster (BGC) likely responsible for this compound production has been identified in Xylaria hypoxylon.

Hypothetical Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_precursors Primary Metabolism cluster_fas Fatty Acid Synthesis cluster_tca Citric Acid Cycle AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Succinate Succinate Oxaloacetate Oxaloacetate Succinate->Oxaloacetate Octanoate Octanoate FAS->Octanoate Condensation Condensation & Modification (Putative Enzymes from BGC) Octanoate->Condensation C8 unit Oxaloacetate->Condensation C3 unit PiliformicAcid This compound Condensation->PiliformicAcid

A hypothetical biosynthetic pathway for this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₈O₄[6]
Molecular Weight214.26 g/mol [6]
Optical Rotation[α]D²³ -0.0375 (c, 1 mg/mL in MeOH) for (-)-piliformic acid[7]
Table 2: Biological Activity of this compound
ActivityOrganism/Cell LineResultConcentrationReference
AntifungalColletotrichum gloeosporioidesMIC2.92 µmol/mL[7]
AntifungalColletotrichum gloeosporioides51.33% mycelial growth inhibition500 µ g/disk [7]
AntifungalBotrytis cinereaActiveNot specified[2][3]
PhytotoxicLactuca sativa (lettuce)86.7% germination inhibitionNot specified[3]
PhytotoxicLactuca sativa (lettuce)72.6% root growth inhibitionNot specified[3]
PhytotoxicLolium perenne (ryegrass)56.8% root growth inhibitionNot specified[3]
AntibacterialPropionibacterium acnesMild inhibitory activityNot specified[8]

Experimental Protocols

Fermentation and Extraction of this compound from Xylaria spp.

The following protocol is a generalized procedure based on methodologies reported for the cultivation of Xylaria species and isolation of their secondary metabolites.

4.1.1 Fungal Strain and Culture Conditions

  • Fungal Strain: An endophytic or endolichenic strain of Xylaria spp. known to produce this compound.

  • Seed Culture: Inoculate agar (B569324) plugs of a mature fungal culture into 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). Incubate at 25-28°C on a rotary shaker at 130-150 rpm for 3-5 days.

  • Large-Scale Fermentation: Transfer the seed culture into larger flasks containing the same broth medium. For a 5 L fermentation, use 25 flasks of 500 mL each containing 200 mL of medium. Incubate for 14-21 days under the same conditions as the seed culture.

4.1.2 Extraction

  • Separate the mycelium from the culture broth by vacuum filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelial cake can also be extracted with acetone (B3395972) or methanol (B129727) to recover intracellular metabolites. This extract is then filtered and concentrated in vacuo.

Workflow for Fermentation and Extraction

Fermentation and Extraction Workflow Start Xylaria spp. Culture on Agar Plate SeedCulture Inoculation into Liquid Medium (PDB or MEB) Start->SeedCulture Incubation1 Incubation (3-5 days, 25-28°C, 130-150 rpm) SeedCulture->Incubation1 LargeScale Transfer to Large-Scale Fermentation Incubation1->LargeScale Incubation2 Incubation (14-21 days) LargeScale->Incubation2 Filtration Vacuum Filtration Incubation2->Filtration Mycelium Mycelial Cake Filtration->Mycelium Broth Culture Broth Filtration->Broth Extraction2 Mycelium Extraction (Acetone/Methanol) Mycelium->Extraction2 Extraction1 Liquid-Liquid Extraction (Ethyl Acetate) Broth->Extraction1 Evaporation1 Evaporation Extraction1->Evaporation1 Evaporation2 Evaporation Extraction2->Evaporation2 CrudeExtract1 Crude Broth Extract Evaporation1->CrudeExtract1 CrudeExtract2 Crude Mycelial Extract Evaporation2->CrudeExtract2

A general workflow for the fermentation and extraction of this compound.
Isolation and Purification

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the active fractions and subject them to further purification by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) and record ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are compared with reported data.

    • ¹H NMR (representative signals): Olefinic proton, methine proton coupled to a methyl group, and signals corresponding to the hexyl side chain.

    • ¹³C NMR (representative signals): Signals for two carboxylic acid carbons, olefinic carbons, and aliphatic carbons of the methyl and hexyl groups.

  • 2D NMR: Conduct 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the connectivity of protons and carbons and to unambiguously assign the structure.

4.3.2 Mass Spectrometry (MS)

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Determine the accurate mass of the molecular ion to confirm the elemental composition (C₁₁H₁₈O₄).

Conclusion

This compound, a secondary metabolite from Xylaria species, presents a compelling case for further investigation due to its diverse biological activities. This guide provides a foundational understanding of its discovery, biosynthesis, and methods for its study. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic and biotechnological potential of this fungal natural product. The elucidation of its biosynthetic gene cluster opens avenues for synthetic biology approaches to enhance its production and generate novel analogs with improved activities.

References

An In-depth Technical Guide to Piliformic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a fungal secondary metabolite with the systematic name (2E,3S)-2-hexylidene-3-methylbutanedioic acid, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of its biosynthetic origins. This document aims to serve as a foundational resource for researchers investigating this compound for potential applications in drug discovery and development.

Chemical Structure and Properties

This compound is a dicarboxylic acid featuring a hexylidene substituent. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2E,3S)-2-hexylidene-3-methylbutanedioic acid
Molecular Formula C₁₁H₁₈O₄
Molecular Weight 214.26 g/mol
CAS Number 98985-76-3
PubChem CID 137628594

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid[1]
XLogP3 2.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 7[2]
Exact Mass 214.12050905 g/mol [2]
Monoisotopic Mass 214.12050905 g/mol [2]
Spectroscopic Data

While comprehensive public spectral data is limited, mass spectrometry has been instrumental in the identification and characterization of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor m/zKey Fragment Ions (m/z)
LC-ESI-QTOF[M+H]⁺215.128479056151.1116, 123.1166, 152.1153, 133.1012, 169.1223

Biosynthesis

This compound is a secondary metabolite produced by various fungi, particularly those belonging to the Xylariaceae family.[2] Its biosynthesis involves the condensation of two primary metabolic precursors: a C8 unit derived from octanoate, which originates from a fatty acid synthase (FAS) pathway, and a C3 unit derived from a citric acid cycle intermediate.[2]

Below is a simplified representation of the proposed biosynthetic pathway.

This compound Biosynthesis FAS Fatty Acid Synthase (FAS) Octanoate Octanoate (C8) FAS->Octanoate Piliformic_Acid This compound Octanoate->Piliformic_Acid Condensation TCA_Cycle Citric Acid Cycle C3_Unit C3 Unit (from Oxaloacetate) TCA_Cycle->C3_Unit C3_Unit->Piliformic_Acid Condensation

A simplified diagram of the biosynthetic precursors of this compound.

Biological Activities

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for drug development.

Table 4: Summary of Biological Activities of this compound

ActivityTarget Organism/Cell LinePotency (IC₅₀ / MIC)Reference
Antileishmanial Leishmania braziliensis amastigotesIC₅₀ = 78.5 µM[1]
Antifungal Colletotrichum gloeosporioidesMIC = 292 µM[1]
Cytotoxicity BC-1 human breast cancer cellsIC₅₀ = 5 µg/ml[1]
Antibacterial Propionibacterium acnesMild inhibitory activity[3]
Anti-inflammatory Inhibition of pro-inflammatory cytokinesPotent significant effect[4]
Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its structural similarity to other fatty acids and fungal metabolites, several potential signaling pathways may be involved in its cytotoxic effects. Fatty acids are known to influence a variety of cellular processes, including membrane fluidity, energy metabolism, and signal transduction.[5]

It is plausible that this compound exerts its cytotoxic effects by interfering with key signaling pathways that regulate cell survival and proliferation, such as:

  • Induction of Oxidative Stress: Many cytotoxic compounds, including some fungal metabolites, induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

  • Mitochondrial Dysfunction: Interference with mitochondrial function can disrupt cellular energy production and trigger the intrinsic apoptotic pathway.

  • Modulation of Pro-survival/Pro-apoptotic Proteins: this compound may alter the expression or activity of proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins.

Further research is required to definitively identify the specific signaling cascades modulated by this compound. A hypothetical workflow for investigating these mechanisms is presented below.

Mechanism of Action Workflow Piliformic_Acid This compound Treatment Cancer_Cells Cancer Cell Line (e.g., BC-1) Piliformic_Acid->Cancer_Cells ROS_Assay ROS Production Assay Cancer_Cells->ROS_Assay Mito_Potential Mitochondrial Membrane Potential Assay Cancer_Cells->Mito_Potential Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cancer_Cells->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Bcl-2 family, caspases) Cancer_Cells->Western_Blot Pathway_Analysis Signaling Pathway Elucidation ROS_Assay->Pathway_Analysis Mito_Potential->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

A proposed experimental workflow to elucidate the cytotoxic mechanism of this compound.

Experimental Protocols

Isolation of this compound from Xylaria spp.

This protocol is adapted from methodologies described for the isolation of secondary metabolites from fungal cultures.

Materials:

  • Culture of Xylaria spp. known to produce this compound

  • Malt (B15192052) extract broth

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Fermentation: Inoculate the Xylaria spp. into a suitable liquid medium, such as malt extract broth, and incubate under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for the production of secondary metabolites (typically 2-4 weeks).

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate multiple times with an equal volume of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

    • Pool fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Final Purification: Further purify the pooled fractions using additional chromatographic steps, such as preparative TLC or HPLC, to obtain pure this compound.

  • Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.[6][7]

Materials:

  • This compound

  • Fungal isolate (e.g., Colletotrichum gloeosporioides)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile water or appropriate solvent for this compound

  • Positive control antifungal agent (e.g., amphotericin B)

  • Negative control (medium only)

  • Inoculum suspension of the test fungus, adjusted to the appropriate concentration.

Procedure:

  • Preparation of Antifungal Agent Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions of the this compound in the 96-well microtiter plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test fungus according to CLSI guidelines. The final inoculum concentration in the wells should be approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungus with a known antifungal), a negative control (medium only), and a growth control (fungus with no antifungal agent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance using a microplate reader.

Cytotoxicity Assay on Cancer Cell Lines

This protocol describes a general method for assessing the cytotoxicity of this compound using a colorimetric assay such as the MTT or MTS assay.[8]

Materials:

  • This compound

  • Cancer cell line (e.g., BC-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

  • Positive control cytotoxic agent (e.g., doxorubicin)

  • Vehicle control (solvent used to dissolve this compound)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a positive control, a vehicle control, and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Cell Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Add the solubilization solution to dissolve the crystals.

    • For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a fungal metabolite with a well-defined chemical structure and a range of interesting biological activities, including antileishmanial, antifungal, and cytotoxic properties. This technical guide has summarized the current knowledge on this compound and provided detailed experimental protocols to facilitate further research. The elucidation of its specific molecular mechanisms of action, particularly the signaling pathways it modulates, remains a key area for future investigation. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Piliformic Acid from Endophytic Fungi: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid, a naturally occurring succinic acid derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its production by endophytic fungi. It details the isolation, purification, and quantification of this secondary metabolite, offering comprehensive experimental protocols for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a known secondary metabolite produced by a variety of fungi, particularly those belonging to the Xylariaceae family. Several species within this family have been identified as endophytic fungi, residing symbiotically within the tissues of various plants.

Endophytic Fungal Producers:

  • Xylaria species: Various endophytic and endolichenic species of Xylaria have been identified as producers of this compound. These fungi are commonly found in a wide range of host plants.

  • Poronia piliformis: This species, also a member of the Xylariaceae family, is a known source of this compound.

  • Hypoxylon species: Certain species within the Hypoxylon genus have also been reported to produce this compound.

Other Fungal Sources:

  • Polycephalomyces phaothaiensis: Notably, (+)-piliformic acid has been isolated from this entomopathogenic fungus, which parasitizes insects. This discovery broadens the known ecological niches of this compound-producing fungi.

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from endophytic fungi is not extensively documented in the literature. However, studies on the biological activity of this compound provide some insights into its production levels. The optimization of culture conditions is a key factor in enhancing the yield of secondary metabolites like this compound.[1][2]

Fungal SpeciesCompoundBiological ActivityConcentration/MIC
Xylaria sp.This compoundAntifungal against Colletotrichum gloeosporioidesMIC: 2.92 µmol mL⁻¹

Note: The yield of this compound can be significantly influenced by culture media composition, pH, temperature, and aeration. Further research is needed to establish optimized fermentation protocols for maximizing production from various endophytic fungal strains.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound from endophytic fungi, based on established laboratory practices for natural product extraction.

Fungal Cultivation for this compound Production

This protocol describes the liquid fermentation of endophytic fungi to produce this compound.

Materials:

  • Pure culture of a this compound-producing endophytic fungus (e.g., Xylaria sp.)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (500 mL and 2 L)

  • Incubator shaker

  • Sterile techniques and equipment (laminar flow hood, autoclave)

Procedure:

  • Activation of Fungal Culture: Inoculate the endophytic fungus onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the actively growing mycelium into a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.

  • Incubation of Seed Culture: Incubate the flask on a rotary shaker at 130-150 rpm and 28°C for 3-5 days to generate a sufficient amount of mycelial biomass for inoculation of the production culture.[3]

  • Production Culture: Inoculate 2 L Erlenmeyer flasks containing 1 L of sterile PDB with the seed culture (typically a 10% v/v inoculation).

  • Fermentation: Incubate the production cultures on a rotary shaker at 130-150 rpm and 28°C for 14-28 days.[3] The optimal fermentation time may vary depending on the fungal strain and should be determined empirically.

Extraction of this compound

This protocol outlines the extraction of this compound from the fungal culture broth and mycelium.

Materials:

  • Fungal culture from the previous step

  • Ethyl acetate (B1210297) (EtOAc)

  • Acetone (B3395972)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction of the Culture Broth:

    • Transfer the culture filtrate to a 2 L separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine all the ethyl acetate extracts.

  • Extraction of the Mycelium:

    • Immerse the collected mycelial cake in acetone and agitate for several hours to extract intracellular metabolites.[3]

    • Filter the mixture to separate the mycelial debris from the acetone extract.

    • Repeat the extraction with fresh acetone.

    • Combine the acetone extracts.

  • Concentration of Extracts:

    • Concentrate the combined ethyl acetate and acetone extracts separately under reduced pressure using a rotary evaporator to obtain the crude extracts.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude ethyl acetate extract

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol (B129727), dichloromethane)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions using a fraction collector.

  • TLC Analysis:

    • Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • Combine the fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Chromatography:

    • For further purification, subject the combined fractions to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol or a mixture of dichloromethane (B109758) and methanol as the mobile phase.

    • Collect and analyze the fractions as described above.

  • Recrystallization:

    • If the isolated this compound is a solid, further purification can be achieved by recrystallization from a suitable solvent system to obtain pure crystals.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound standard

  • Crude or partially purified fungal extract

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) and then prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the fungal extract in the mobile phase, filter it through a 0.45 µm syringe filter, and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.

    • Set the detector to monitor at a wavelength where this compound has maximum absorbance.

    • Inject the standard solutions and the sample extract.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, existing research on its bioactivities provides some clues.

Antifungal Activity:

This compound has demonstrated antifungal activity against the plant pathogen Colletotrichum gloeosporioides. The mechanism of this antifungal action is an area for further investigation but may involve the disruption of cell membrane integrity, inhibition of key metabolic enzymes, or interference with fungal signaling pathways.

Anti-inflammatory Activity:

Studies on extracts of Polycephalomyces phaothaiensis containing (+)-piliformic acid have shown an inhibitory effect on the production of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory signaling cascades, such as the NF-κB or MAPK pathways, which are central to the inflammatory response. Further research is required to identify the specific molecular targets of this compound within these pathways.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification activation Activation on PDA seed_culture Seed Culture in PDB activation->seed_culture production_culture Production Culture in PDB seed_culture->production_culture filtration Filtration production_culture->filtration broth_extraction Broth Extraction (EtOAc) filtration->broth_extraction mycelium_extraction Mycelium Extraction (Acetone) filtration->mycelium_extraction concentration Concentration (Rotovap) broth_extraction->concentration mycelium_extraction->concentration silica_column Silica Gel Chromatography concentration->silica_column tlc_analysis TLC Analysis silica_column->tlc_analysis sephadex_column Sephadex LH-20 tlc_analysis->sephadex_column pure_compound Pure this compound sephadex_column->pure_compound

Caption: Workflow for the isolation of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

signaling_pathway inflammatory_stimulus Inflammatory Stimulus cell_receptor Cell Surface Receptor inflammatory_stimulus->cell_receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) cell_receptor->signaling_cascade transcription_factor Activation of Transcription Factors signaling_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression cytokine_production Pro-inflammatory Cytokine Production gene_expression->cytokine_production piliformic_acid This compound piliformic_acid->signaling_cascade Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

Conclusion

Endophytic fungi, particularly from the genus Xylaria, represent a promising and sustainable source for the natural product this compound. The methodologies outlined in this guide provide a comprehensive framework for the successful cultivation of these fungi and the subsequent isolation, purification, and quantification of this compound. While the full extent of its biological activities and the underlying signaling pathways are still under investigation, preliminary findings suggest potential applications in agriculture and medicine. Further research into optimizing production yields and elucidating the mechanisms of action will be crucial for unlocking the full therapeutic and biotechnological potential of this fungal metabolite.

References

Piliformic Acid and Cancer: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Evidence in Cancer Research

Following a comprehensive review of scientific literature, there is currently no published research detailing the mechanism of action of piliformic acid in cancer cells. While this compound is a known fungal metabolite, its biological activities have been explored to a limited extent, with studies reporting mild antibacterial and anti-inflammatory properties. However, its effects on cancer cells, including any potential signaling pathways it might modulate, have not been a subject of investigation in the available scientific literature.

Proposed Alternative: Pachymic Acid as a Subject for In-depth Analysis

Given the lack of data on this compound's role in oncology, we propose to generate the requested in-depth technical guide on a related and well-researched fungal metabolite with established anticancer properties: pachymic acid .

Pachymic acid, a triterpenoid (B12794562) from the fungus Poria cocos, has been the subject of numerous studies investigating its anticancer effects. A technical guide on pachymic acid would include:

  • Mechanism of Action: Detailing its role in inducing apoptosis and causing cell cycle arrest in various cancer cell lines.

  • Signaling Pathways: Elucidating its influence on key cancer-related signaling cascades such as the Akt and ERK pathways.

  • Quantitative Data: Summarizing efficacy data, such as IC50 values, across different cancer types.

  • Experimental Protocols: Providing methodologies for key experiments cited in the literature.

  • Visualizations: Creating diagrams of signaling pathways and experimental workflows in the requested DOT language format.

We believe that a guide on pachymic acid would fulfill the user's core requirements for a detailed technical document on the anticancer mechanism of a fungal-derived acid, providing valuable and actionable information for researchers, scientists, and drug development professionals.

We await your confirmation to proceed with the in-depth technical guide on pachymic acid.

The Antifungal Potential of Piliformic Acid: A Review of Current In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the in vitro antifungal properties of piliformic acid. Despite interest in the biological activities of this fungal metabolite, a comprehensive review of the existing literature reveals a significant gap in research specifically investigating its efficacy against fungal pathogens. This document summarizes the available data on the antimicrobial properties of this compound, details relevant experimental protocols, and outlines its biosynthetic pathway to provide a foundational resource for the scientific community.

Overview of Antimicrobial Studies

Direct studies on the antifungal properties of this compound are notably absent in the currently available scientific literature. Research has primarily focused on its antibacterial and anti-inflammatory effects, particularly against Propionibacterium acnes (now Cutibacterium acnes), the bacterium implicated in acne vulgaris.

A study investigating compounds from the insect fungus Polycephalomyces phaothaiensis identified (+)-piliformic acid and evaluated its antibacterial activity. The findings indicated that this compound exhibited only weak inhibitory activity against P. acnes[1].

Quantitative Data on Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values for this compound against fungal species have not been reported in the reviewed literature, the data regarding its activity against P. acnes is presented below.

CompoundTarget OrganismActivityReference
(+)-Piliformic acidPropionibacterium acnesWeak inhibitory activity[1]

Experimental Protocols

The methodologies employed in the assessment of this compound's antimicrobial properties have been centered on its antibacterial action. The following protocols are derived from studies on its effects against P. acnes.

Determination of Antibacterial Activity

The antibacterial potency of this compound against P. acnes was determined using both agar (B569324) diffusion and broth dilution methods[1].

a) Disc-Diffusion Assay:

  • P. acnes is cultured and spread evenly onto the surface of an appropriate agar medium.

  • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 2 mg/disc of a crude extract containing this compound)[1].

  • The impregnated discs are placed onto the inoculated agar surface.

  • A positive control (e.g., an antibiotic like clindamycin (B1669177) at 2 µ g/disc ) and a negative control (solvent vehicle) are included[1].

  • The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48-72 hours).

  • The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters.

b) Broth Dilution Method for Minimum Inhibitory Concentration (MIC):

  • A two-fold serial dilution of this compound is prepared in a suitable liquid broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of P. acnes.

  • Positive control (broth with inoculum, no compound) and negative control (broth only) wells are included.

  • The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that results in no visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening natural products like this compound for antimicrobial activity is depicted below.

experimental_workflow cluster_extraction Isolation & Identification cluster_screening Antimicrobial Screening fungal_culture Fungal Culture (e.g., Polycephalomyces phaothaiensis) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography spectroscopy Spectroscopic Analysis (NMR, MS) chromatography->spectroscopy piliformic_acid Identified (+)-Piliformic Acid spectroscopy->piliformic_acid disc_diffusion Disc-Diffusion Assay piliformic_acid->disc_diffusion broth_dilution Broth Dilution (MIC) piliformic_acid->broth_dilution results Evaluate Activity (e.g., 'Weak Inhibition') disc_diffusion->results broth_dilution->results

Workflow for the isolation and antimicrobial screening of this compound.

Biosynthesis of this compound

This compound is a secondary metabolite produced by various xylariaceous fungi, such as Poronia piliformis and Xylaria mali. Its biosynthesis involves the condensation of precursors derived from fatty acid and citric acid cycle pathways.

The core structure is formed from a C8 unit, derived from octanoate (B1194180) synthesized via the fatty acid synthase (FAS) pathway, and a C3 unit, which is labeled by succinate, indicating that oxaloacetate from the citric acid cycle is a key precursor. A notable step in the late stage of biosynthesis is a 1,3-hydrogen shift, which suggests a double-bond isomerization.

biosynthesis_pathway fas Fatty Acid Synthase (FAS) octanoate Octanoate (C8 unit) fas->octanoate condensation Condensation & Modification octanoate->condensation tca Citric Acid Cycle (TCA) succinate Succinate tca->succinate oxaloacetate Oxaloacetate (C3 precursor) succinate->oxaloacetate oxaloacetate->condensation isomerization Double-bond Isomerization (1,3-Hydrogen Shift) condensation->isomerization piliformic_acid This compound isomerization->piliformic_acid

References

Leishmanicidal Activity of Piliformic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, resistance, and cost. The exploration of natural products as a source for novel antileishmanial agents is a promising avenue for drug discovery. This technical guide focuses on the leishmanicidal properties of piliformic acid and its derivatives, secondary metabolites produced by the endophytic fungus Nectria pseudotrichia. Recent research has identified these compounds as having potent activity against Leishmania (Viannia) braziliensis, the causative agent of cutaneous and mucocutaneous leishmaniasis. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visualization of the experimental workflow, intended to serve as a valuable resource for researchers in the field.

Quantitative Data on Leishmanicidal Activity

The leishmanicidal activity of this compound and its derivatives was evaluated against intracellular amastigote forms of Leishmania (Viannia) braziliensis. The cytotoxicity of these compounds was also assessed against Vero and THP-1 mammalian cell lines to determine their selectivity. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.

CompoundLeishmanicidal Activity (IC50 in µM) against L. (V.) braziliensis amastigotes
6'-acetoxy-piliformic acid28.3
This compound> 138.8
5',6'-dehydrothis compound> 145
10-acetyl trichoderonic acid A21.4
Hydroheptelidic acid24.8
Amphotericin B (control)0.1

Table 1: Leishmanicidal Activity of this compound and its Derivatives.

CompoundCytotoxicity (CC50 in µM) against Vero cellsCytotoxicity (CC50 in µM) against THP-1 cellsSelectivity Index (SI) against Vero cellsSelectivity Index (SI) against THP-1 cells
6'-acetoxy-piliformic acid> 138.8> 138.8> 4.9> 4.9
This compound> 138.8> 138.8--
5',6'-dehydrothis compound> 145> 145--
10-acetyl trichoderonic acid A> 119> 119> 5.6> 5.6
Hydroheptelidic acid> 149> 149> 6.0> 6.0
Amphotericin B (control)2.73.22732

Table 2: Cytotoxicity and Selectivity Index of this compound and its Derivatives. The Selectivity Index (SI) is calculated as the ratio of CC50 in mammalian cells to IC50 against Leishmania amastigotes.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the leishmanicidal activity and cytotoxicity of this compound and its derivatives.

Antileishmanial Activity Assay against Intracellular Amastigotes

This assay utilizes Leishmania (Viannia) braziliensis expressing the firefly luciferase gene to quantify the viability of intracellular amastigotes.

  • Cell Culture and Infection:

    • Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) in RPMI 1640 medium supplemented with fetal bovine serum (FBS).

    • Stationary-phase promastigotes of luciferase-expressing L. (V.) braziliensis are used to infect the PMA-differentiated THP-1 macrophages at a parasite-to-macrophage ratio of 10:1.

    • The infection is allowed to proceed for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • After the infection period, non-internalized parasites are removed by washing.

    • The isolated compounds (this compound, 6'-acetoxy-piliformic acid, etc.) are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the infected macrophage cultures at various concentrations.

    • Amphotericin B is used as a positive control.

    • The treated cells are incubated for an additional 48 hours.

  • Quantification of Parasite Viability:

    • After incubation, the cell culture medium is removed, and the cells are lysed.

    • The luciferase substrate is added to the cell lysate.

    • The luminescence produced by the viable intracellular amastigotes is measured using a luminometer.

    • The 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of viable amastigotes by 50%, is determined by nonlinear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture:

    • Vero cells (monkey kidney epithelial cells) and THP-1 cells are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with FBS and antibiotics in 96-well plates.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Staining and Measurement:

    • After the incubation period, the MTT solution is added to each well and incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.

    • The culture medium is then removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the leishmanicidal activity of the isolated compounds.

Experimental_Workflow cluster_fungus Fungal Culture and Extraction cluster_isolation Compound Isolation cluster_assays Biological Assays cluster_analysis Data Analysis Fungus Nectria pseudotrichia culture Extraction Ethyl Acetate Extraction Fungus->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation PA This compound Fractionation->PA APA 6'-acetoxy-piliformic acid Fractionation->APA DPA 5',6'-dehydrothis compound Fractionation->DPA Other Other Compounds Fractionation->Other Treatment_L Compound Treatment (Leishmania Assay) PA->Treatment_L Treatment_C Compound Treatment (Cytotoxicity Assay) PA->Treatment_C APA->Treatment_L APA->Treatment_C DPA->Treatment_L DPA->Treatment_C Other->Treatment_L Other->Treatment_C Leishmania L. (V.) braziliensis Culture (luciferase-expressing) Infection Macrophage Infection Leishmania->Infection THP1 THP-1 Macrophage Culture THP1->Infection Infection->Treatment_L Luciferase Luciferase Assay Treatment_L->Luciferase IC50 IC50 Determination Luciferase->IC50 SI Selectivity Index Calculation IC50->SI Vero Vero Cell Culture Vero->Treatment_C THP1_cyto THP-1 Cell Culture THP1_cyto->Treatment_C MTT MTT Assay Treatment_C->MTT CC50 CC50 Determination MTT->CC50 CC50->SI

Caption: Experimental workflow for leishmanicidal screening.

Potential Mechanisms of Leishmanicidal Action

While the specific signaling pathways affected by this compound and its derivatives have not yet been elucidated, the following diagram illustrates general mechanisms by which fungal secondary metabolites can exert their leishmanicidal effects. Further research is required to determine the precise mode of action of these particular compounds.

Potential_Mechanisms cluster_compound Fungal Secondary Metabolite (e.g., 6'-acetoxy-piliformic acid) cluster_parasite Leishmania Parasite Compound Compound Membrane Plasma Membrane Disruption Compound->Membrane Direct Interaction Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Inhibition of Respiratory Chain Apoptosis Induction of Apoptosis Compound->Apoptosis Activation of Caspase-like Proteases Metabolism Inhibition of Key Metabolic Pathways (e.g., Sterol Biosynthesis) Compound->Metabolism Enzyme Inhibition CellDeath Parasite Death Membrane->CellDeath Mitochondria->CellDeath Apoptosis->CellDeath Metabolism->CellDeath

Caption: Potential leishmanicidal mechanisms of action.

Conclusion

The data presented in this technical guide highlight the potential of 6'-acetoxy-piliformic acid as a lead compound for the development of new antileishmanial drugs. With an IC50 value of 28.3 µM against L. (V.) braziliensis amastigotes and low cytotoxicity towards mammalian cells, this natural product warrants further investigation. The detailed experimental protocols provided herein can serve as a foundation for future studies aimed at elucidating the mechanism of action, exploring structure-activity relationships, and conducting in vivo efficacy studies. The discovery of leishmanicidal activity in this class of fungal metabolites underscores the importance of continued exploration of natural product libraries in the search for novel therapeutic agents against neglected tropical diseases.

Piliformic Acid as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piliformic acid, a fungal secondary metabolite. It covers its biosynthesis, known biological activities, and the experimental methodologies used for its study. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, is a secondary metabolite produced by various fungi, particularly within the Xylariaceae family. It was first identified in several species, including Poronia piliformis, Xylaria mali, Hypoxylon deustum, Xylaria polymorpha, and Xylaria longipes.[1] The stereochemistry and optical purity of this compound can vary depending on the fungal source.[1] For instance, the metabolite from P. piliformis is optically active, while that from X. mali is racemic.[1] This guide delves into the current understanding of its biochemical synthesis and biological functions.

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated through isotopic labeling studies in Poronia piliformis and Xylaria mali.[1][2] The molecule is assembled from two distinct precursor units: a C8 moiety and a C3 moiety.

  • The C3 Unit Origin : The C3 unit is efficiently labeled by succinate. The citric acid cycle intermediate, oxaloacetate, is implicated as a key biosynthetic precursor for this part of the molecule.

A late-stage 1,3-hydrogen shift, indicative of a double-bond isomerization, has also been observed. The overall biosynthetic pathway represents a condensation between a fatty acid derivative and a citric acid cycle intermediate.

This compound Biosynthesis cluster_FAS Fatty Acid Synthase (FAS) Pathway cluster_TCA Citric Acid Cycle (TCA) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Octanoate (B1194180) Octanoate Malonyl-CoA->Octanoate FAS Condensation Condensation Octanoate->Condensation Succinate Succinate Oxaloacetate Oxaloacetate Succinate->Oxaloacetate TCA Enzymes Oxaloacetate->Condensation Intermediate Intermediate Condensation->Intermediate Enzymatic Steps This compound This compound Intermediate->this compound Isomerization (1,3-H shift) Inflammatory_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway TAK1 TAK1 MKKs MKKs TAK1->MKKs p38/JNK/ERK p38/JNK/ERK MKKs->p38/JNK/ERK AP-1 AP-1 p38/JNK/ERK->AP-1 Cytokine Genes Cytokine Genes AP-1->Cytokine Genes IKK IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB->Cytokine Genes LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1 TLR4->IKK Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Genes->Pro-inflammatory Cytokines This compound This compound This compound->MKKs Potential Inhibition This compound->IKK Potential Inhibition Experimental_Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Chromatography Fractions Fractions Fractionation->Fractions Bioactivity Screening Bioactivity Screening Fractions->Bioactivity Screening e.g., Antibacterial Assay Active Fractions Active Fractions Bioactivity Screening->Active Fractions Compound Isolation Compound Isolation Active Fractions->Compound Isolation HPLC/Prep-TLC Pure Compound (this compound) Pure Compound (this compound) Compound Isolation->Pure Compound (this compound) Structural Elucidation Structural Elucidation Pure Compound (this compound)->Structural Elucidation NMR, MS Quantitative Bioassays Quantitative Bioassays Pure Compound (this compound)->Quantitative Bioassays MIC, IC50 determination Mechanism of Action Studies Mechanism of Action Studies Quantitative Bioassays->Mechanism of Action Studies e.g., Signaling Pathway Analysis

References

Unveiling the Cytotoxic Potential of Piliformic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial literature searches for the cytotoxic effects of piliformic acid on human breast cancer cells revealed a significant data gap. The primary available data points to its activity against the BC-1 cell line, which has been identified as a human B-cell lymphoma line, not a breast cancer cell line.

Therefore, to fulfill the core requirements of this request for a detailed technical guide, we have created a comprehensive template using Emodin (B1671224) , a well-researched fungal metabolite with established cytotoxic effects against human breast cancer cells. This guide serves as a detailed framework that researchers can adapt for future studies on novel compounds like this compound once sufficient data becomes available.

Executive Summary

Emodin, a natural anthraquinone (B42736) derived from fungi and plants, has demonstrated significant cytotoxic and anti-proliferative effects against various human breast cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of emodin, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols required for its evaluation. Emodin has been shown to induce apoptosis in breast cancer cells through the modulation of key signaling pathways, including the PI3K/Akt pathway, and by altering the expression of apoptosis-related proteins such as the Bcl-2 family and caspases.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of emodin have been quantified across several human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineReceptor StatusIC50 ValueExposure TimeReference
MCF-7 ER+, PR+/-, HER2-~30 µM (7.22 µg/ml)72 hours[5]
MCF-7 ER+, PR+/-, HER2-90.2 ± 2.1 µM48 hours
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)109.1 ± 1.6 µM48 hours
SKBR3 HER2+25 µMNot Specified
BCap-37 Not Specified20-50 µM (apoptosis induction)48 hours
ZR-75-30 ER+Not Specified (dose-dependent inhibition)Not Specified

Mechanism of Action: Signaling Pathways

Emodin exerts its cytotoxic effects on breast cancer cells primarily through the induction of apoptosis, which is mediated by the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

A crucial pathway in cell survival and proliferation, the PI3K/Akt/mTOR pathway is a significant target of emodin. Emodin has been shown to downregulate the phosphorylation of Akt, thereby inhibiting this pro-survival signaling cascade and promoting apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Emodin Emodin Akt Akt Emodin->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits (pro-survival) Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Emodin-induced apoptosis via inhibition of the PI3K/Akt pathway.

Intrinsic Apoptosis Pathway

Emodin modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm Emodin Emodin Bcl2 Bcl-2 (Anti-apoptotic) Emodin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Emodin->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Emodin's role in the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the cytotoxicity of a compound like emodin against human breast cancer cells.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Emodin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of emodin in complete culture medium. Remove the old medium from the wells and add 100 µL of the emodin dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Workflow for the MTT cell viability assay.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control breast cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Following treatment with emodin for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Analysis cluster_staining Cell Staining cluster_quadrants Flow Cytometry Quadrants Viable Viable (Annexin V- / PI-) Q3 Q3 (Viable) Early Early Apoptosis (Annexin V+ / PI-) Q4 Q4 (Early Apoptotic) Late Late Apoptosis (Annexin V+ / PI+) Q2 Q2 (Late Apoptotic) Necrotic Necrotic (Annexin V- / PI+) Q1 Q1 (Necrotic)

References

Methodological & Application

Piliformic acid synthesis and purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid, with the chemical name (2E)-2-hexylidene-3-methylbutanedioic acid, is a fungal secondary metabolite with a range of biological activities.[1] It has been isolated from various species of the Xylaria genus and has demonstrated antifungal, cytotoxic, and anti-inflammatory properties.[1][2] Notably, it shows activity against the plant pathogen Colletotrichum gloeosporioides and cytotoxicity towards human breast cancer cells (BC-1).[1] These attributes make this compound a compound of interest for further investigation in drug development and agricultural applications.

This document provides detailed protocols for the chemical synthesis and purification of this compound, designed to facilitate its production and study in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name(2E,3S)-2-hexylidene-3-methylbutanedioic acidPubChem
Molecular FormulaC₁₁H₁₈O₄PubChem
Molecular Weight214.26 g/mol PubChem
AppearanceSolidInternal Data
XLogP32.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count7PubChem

Chemical Synthesis of this compound via Stobbe Condensation

The chemical synthesis of this compound can be effectively achieved through a Stobbe condensation reaction. This method involves the base-catalyzed condensation of an aldehyde (heptanal) with a substituted succinic ester (diethyl methylsuccinate) to form the corresponding alkylidene succinic acid.

Experimental Protocol: Stobbe Condensation for this compound Synthesis

Materials:

  • Heptanal (B48729) (C₇H₁₄O)

  • Diethyl methylsuccinate (C₉H₁₆O₄)

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl methylsuccinate (1 equivalent) and heptanal (1 equivalent) in anhydrous tert-butanol.

  • Base Addition: While stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add 5% aqueous HCl to the reaction mixture until the pH is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Expected Yield:

Based on similar Stobbe condensations involving heptanal, a yield of approximately 59% of the crude product can be anticipated.

Synthesis Workflow Diagram

G Chemical Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Heptanal Heptanal Mix Mix Reactants in tert-Butanol Heptanal->Mix Succinate Diethyl Methylsuccinate Succinate->Mix Base Potassium tert-butoxide AddBase Add Potassium tert-butoxide Base->AddBase Solvent tert-Butanol Solvent->Mix Mix->AddBase Reflux Reflux for 4-6 hours AddBase->Reflux Acidify Acidify with 5% HCl Reflux->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude this compound Concentrate->Product

Caption: Workflow for the chemical synthesis of this compound.

Purification of this compound

The crude this compound obtained from chemical synthesis or extraction from fungal cultures can be purified using a combination of liquid-liquid extraction and column chromatography, followed by preparative HPLC for high-purity samples.

Protocol 1: Purification from Fungal Culture Broth (Xylaria sp.)

This protocol describes the extraction and initial purification of this compound from a liquid culture of a producing fungal strain, such as Xylaria sp.[1]

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Diatomaceous earth (optional)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: After fermentation, separate the mycelium from the culture broth by vacuum filtration. A layer of diatomaceous earth can be used to aid filtration.

  • Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

Protocol 2: Silica (B1680970) Gel Column Chromatography

This protocol is suitable for the purification of crude this compound obtained from either synthesis or fungal extraction.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (95:5).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.).

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate:acetic acid, 70:30:1).

    • Visualize the spots under UV light or by staining (e.g., with phosphomolybdic acid).

    • Combine the fractions containing pure this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound for biological assays or as an analytical standard, preparative HPLC is recommended.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

  • HPLC system with a fraction collector

Suggested HPLC Conditions:

ParameterCondition
Column Preparative Reverse-Phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 30 minutes
Flow Rate 10-20 mL/min (depending on column size)
Detection UV at 210 nm
Injection Volume Dependent on sample concentration and column capacity

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase composition.

  • HPLC Run: Inject the sample onto the equilibrated HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on the chromatogram.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization or rotary evaporation, to yield the pure this compound.

Purification Workflow Diagram

G Purification Workflow for this compound cluster_extraction Extraction (from Fungal Broth) cluster_chromatography Chromatographic Purification cluster_hplc High-Purity Purification Filtration Filtration of Broth LLE Liquid-Liquid Extraction (EtOAc) Filtration->LLE Concentration1 Concentration LLE->Concentration1 Crude_Extract Crude Fungal Extract Concentration1->Crude_Extract Crude_Synthetic Crude Synthetic Product Silica_Column Silica Gel Column Chromatography Crude_Synthetic->Silica_Column Crude_Extract->Silica_Column TLC_Analysis TLC Analysis of Fractions Silica_Column->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Concentration2 Concentration Combine_Fractions->Concentration2 Prep_HPLC Preparative HPLC (C18) Concentration2->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Biological Activities of this compound

This compound has been reported to exhibit several biological activities that are of interest to the drug development and agricultural sectors.

Diagram of Known Biological Activities

G Biological Activities of this compound cluster_activities Biological Activities cluster_targets Specific Targets / Effects Piliformic_Acid This compound Antifungal Antifungal Activity Piliformic_Acid->Antifungal Cytotoxic Cytotoxic Activity Piliformic_Acid->Cytotoxic Anti_inflammatory Anti-inflammatory Activity Piliformic_Acid->Anti_inflammatory Cgloeosporioides Inhibition of Colletotrichum gloeosporioides Antifungal->Cgloeosporioides Example BC1_cells Cytotoxicity to BC-1 human breast cancer cells Cytotoxic->BC1_cells Example Cytokine_inhibition Inhibition of pro-inflammatory cytokines Anti_inflammatory->Cytokine_inhibition Mechanism

Caption: Overview of the known biological activities of this compound.

References

Application Notes and Protocols for the Quantification of Piliformic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piliformic acid, a small carboxylic acid, requires sensitive and reliable analytical methods for its quantification in various matrices, including biological fluids, pharmaceutical formulations, and environmental samples. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), which are commonly employed for the analysis of small organic acids. Additionally, a theoretical framework for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided for high-throughput screening applications.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a widely used technique for the separation and quantification of small organic acids.[1] The method's versatility allows for various detection methods, with Ultraviolet (UV) detection being common for compounds with a suitable chromophore.

Quantitative Data Summary for HPLC Analysis of Formic Acid
ParameterValueReference
Linearity Range1.25% - 100% (v/v)[1]
Limit of Detection (LOD)2.25%[1]
Limit of Quantification (LOQ)6.83%[1]
ColumnC18 (25 cm)[1]
Mobile PhaseWater
Flow Rate1 mL/min
Detection Wavelength250 nm
Experimental Protocol: HPLC-UV Quantification of this compound

This protocol is adapted from a method for formic acid analysis.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (for sample preparation if needed)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100%) in a suitable solvent (e.g., water or methanol).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1.25%, 5%, 10%, 25%, 50%, 75%, 100% v/v).

4. Sample Preparation:

  • For liquid samples, dilute as necessary to fall within the calibration range.

  • For solid samples, perform a suitable extraction (e.g., with water or methanol) followed by centrifugation to remove particulates.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 25 cm length

  • Mobile Phase: 100% HPLC-grade water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 250 nm

  • Column Temperature: Ambient

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation filter Syringe Filtration (0.45 µm) prep->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector (250 nm) column->detector data Data Acquisition & Analysis detector->data LCMS_Workflow sample Biological Sample spike Spike with Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe lcms LC-MS/MS System spe->lcms column C18 Column lcms->column ms Mass Spectrometer (MRM) column->ms data Data Acquisition & Analysis ms->data GC_Workflow sample Sample Preparation deriv Derivatization sample->deriv gc GC System deriv->gc column Capillary Column gc->column detector FID/MS Detector column->detector data Data Analysis detector->data Signaling_Pathway extracellular Extracellular This compound receptor Membrane Receptor (e.g., GPCR) extracellular->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A Activation second_messenger->kinase transcription Transcription Factor Phosphorylation kinase->transcription response Cellular Response (e.g., Gene Expression) transcription->response

References

Application Notes and Protocols for Testing Piliformic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of piliformic acid on various cell lines. The protocols detailed below are foundational methods in toxicology and pharmacology for determining a compound's potential as a therapeutic agent or identifying its toxicological profile.

Introduction to Cytotoxicity Testing

Cytotoxicity assays are essential tools in drug discovery and development to screen for compounds that may have toxic effects on cells.[1][2] These assays measure various cellular parameters to determine cell viability, cell proliferation, or the mechanisms of cell death, such as apoptosis or necrosis, after exposure to a test substance.[1][2]

Key applications of cytotoxicity testing include:

  • Screening compound libraries for potential therapeutic agents.[1]

  • Evaluating the safety of chemical compounds.

  • Understanding the mechanisms of drug action.[1]

  • Assessing the biocompatibility of materials.[2]

This compound, a fungal metabolite, has been noted for its weak antibacterial and anti-inflammatory properties.[3][4] Determining its cytotoxicity is a critical step in evaluating its potential for further development.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for accurately determining the cytotoxic profile of this compound. The following workflow outlines the key stages, from initial cell culture to data analysis.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis prep_cell Cell Line Selection & Culture prep_pa This compound Stock Solution Prep treatment Cell Seeding & Treatment with This compound prep_cell->treatment prep_pa->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Incubate ldh LDH Assay (Membrane Integrity) treatment->ldh Incubate apoptosis Apoptosis Assays (Annexin V/Caspase) treatment->apoptosis Incubate analysis IC50 Determination & Statistical Analysis mtt->analysis ldh->analysis apoptosis->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Data Presentation: Summarized Quantitative Data

Effective data presentation is key to interpreting cytotoxicity results. The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1082.1 ± 6.1
5051.5 ± 3.9
10025.7 ± 2.5
20010.2 ± 1.8
IC50 (µM) [Calculated Value]

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Spontaneous LDH Release)5.1 ± 1.2
18.3 ± 1.5
1015.6 ± 2.3
5048.9 ± 4.7
10078.2 ± 5.9
20092.4 ± 3.1
Positive Control (Lysis Buffer)100 ± 6.5

Table 3: Apoptosis Induction by this compound

This compound Concentration (µM)% Apoptotic Cells (Annexin V+) (Mean ± SD)Caspase-3/7 Activity (Fold Change) (Mean ± SD)
0 (Vehicle Control)4.2 ± 0.81.0 ± 0.1
1012.5 ± 2.11.8 ± 0.3
5035.8 ± 4.54.2 ± 0.6
10068.1 ± 6.27.5 ± 0.9

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for cytotoxicity testing.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, HepG2) or normal cell line (e.g., HEK293, fibroblasts)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the old medium, wash the cells with PBS, and add 1-2 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell metabolic activity as an indicator of cell viability.[5][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with 100 µL of varying concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.[8][9][10]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9][10] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent product, proportional to the number of lysed cells.[9]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Set up controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis buffer (provided in the kit) 30 minutes before the assay.

    • Background: Medium only.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam ab65393, Promega LDH-Glo™).[8]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at 490 nm.[9]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis).

Principle: Apoptosis is characterized by specific cellular events, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (early stage) and the activation of caspases (mid-stage).[11][12][13]

Protocol:

  • Seed and treat cells with this compound in a 6-well plate.

  • After the incubation period, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) or DAPI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • After incubation, add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Mix by shaking the plate for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[12]

Signaling Pathway Visualization

The induction of apoptosis by a cytotoxic compound often involves a cascade of signaling events. A common pathway involves the activation of caspases, which are key mediators of programmed cell death.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase PA This compound (Hypothesized) stress Cellular Stress (e.g., DNA Damage, ROS) PA->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp blebbing Membrane Blebbing cas3->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Antifungal Assays of Piliformic Acid against Colletotrichum gloeosporioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal activity of piliformic acid against the phytopathogenic fungus Colletotrichum gloeosporioides. Given the limited publicly available data on the specific antifungal properties of this compound, this document outlines standardized methodologies that can be employed to generate robust and reproducible data.

Introduction

Colletotrichum gloeosporioides is a devastating plant pathogen responsible for anthracnose disease in a wide range of crops, leading to significant economic losses worldwide. The development of novel antifungal agents is crucial for effective disease management. This compound, a natural product, presents a potential candidate for investigation. These protocols are designed to facilitate the systematic evaluation of its antifungal efficacy.

Data Presentation

Quantitative data from in vitro antifungal assays are essential for determining the potency of a test compound. The following tables provide a standardized format for presenting results from Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), mycelial growth inhibition, and spore germination inhibition assays.

Disclaimer: The data presented in these tables are for illustrative purposes only, derived from studies of other antifungal agents against C. gloeosporioides, and do not represent the actual performance of this compound. These tables should be populated with experimentally generated data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against C. gloeosporioides

CompoundMIC (µg/mL)MFC (µg/mL)
This compound[Insert Experimental Data][Insert Experimental Data]
Example: Fungicide A816
Example: Fungicide B16>64
Positive Control (e.g., Carbendazim)[Insert Experimental Data][Insert Experimental Data]
Negative Control (Solvent)No InhibitionNo Inhibition

Table 2: Mycelial Growth Inhibition of C. gloeosporioides by this compound

Concentration (µg/mL)Mean Radial Growth (mm) ± SDPercent Inhibition (%)
0 (Control)[Insert Experimental Data]0
[Concentration 1][Insert Experimental Data][Calculate %]
[Concentration 2][Insert Experimental Data][Calculate %]
[Concentration 3][Insert Experimental Data][Calculate %]
[Concentration 4][Insert Experimental Data][Calculate %]
Positive Control[Insert Experimental Data][Calculate %]

Table 3: Spore Germination Inhibition of C. gloeosporioides by this compound

Concentration (µg/mL)Mean Germinated Spores (%) ± SDPercent Inhibition (%)
0 (Control)[Insert Experimental Data]0
[Concentration 1][Insert Experimental Data][Calculate %]
[Concentration 2][Insert Experimental Data][Calculate %]
[Concentration 3][Insert Experimental Data][Calculate %]
[Concentration 4][Insert Experimental Data][Calculate %]
Positive Control[Insert Experimental Data][Calculate %]

Experimental Protocols

The following are detailed protocols for conducting key antifungal assays. These are based on established methods and can be adapted for high-throughput screening.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • C. gloeosporioides culture

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Sterile water and solvent for controls

Procedure:

  • Fungal Inoculum Preparation:

    • Culture C. gloeosporioides on Potato Dextrose Agar (B569324) (PDA) plates for 7-10 days at 25-28°C.

    • Harvest conidia by flooding the plate with sterile water and gently scraping the surface.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer.

    • Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁴ spores/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the test medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions and control wells.

    • Include a positive control (a known antifungal agent) and a negative control (solvent used to dissolve this compound). Also, include a growth control well with only the medium and inoculum.

  • Incubation:

    • Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: Agar Dilution (Poisoned Food) Assay for Mycelial Growth Inhibition

This method assesses the effect of the test compound on the radial growth of the fungus on a solid medium.

Materials:

  • This compound stock solution

  • Molten PDA medium (autoclaved and cooled to 45-50°C)

  • Sterile petri dishes (90 mm)

  • C. gloeosporioides culture on PDA

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Poisoned Plates:

    • Add appropriate volumes of the this compound stock solution to sterile petri dishes to achieve the desired final concentrations.

    • Pour 20 mL of molten PDA into each petri dish and swirl gently to ensure uniform mixing.

    • Prepare control plates with the solvent and without any additions.

    • Allow the agar to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm agar plug from the margin of an actively growing C. gloeosporioides culture.

    • Place the agar plug, mycelium side down, in the center of each prepared petri dish.

  • Incubation:

    • Incubate the plates at 25-28°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

Protocol 3: Spore Germination Inhibition Assay

This assay evaluates the effect of the test compound on the germination of fungal spores.

Materials:

  • This compound stock solution

  • C. gloeosporioides spore suspension (prepared as in Protocol 1)

  • Sterile water or a minimal germination medium

  • Sterile concave glass slides or 96-well plates

  • Microscope

Procedure:

  • Assay Setup:

    • Prepare a spore suspension of C. gloeosporioides at a concentration of 1 x 10⁵ spores/mL in sterile water or germination medium.

    • In a microfuge tube or the well of a microtiter plate, mix the spore suspension with various concentrations of this compound.

  • Incubation:

    • Pipette a drop of the mixture onto a sterile concave slide and place it in a humid chamber, or incubate the microtiter plate.

    • Incubate at 25-28°C for 6-24 hours.

  • Observation and Quantification:

    • After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.

    • Observe the spores under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

    • Count at least 100 spores per replicate and determine the percentage of germinated spores.

    • Calculate the percentage of germination inhibition relative to the control.

Visualizations

Experimental Workflow

Antifungal_Screening_Workflow General Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions mic_assay Broth Microdilution (MIC/MFC) prep_compound->mic_assay agar_assay Agar Dilution (Mycelial Growth) prep_compound->agar_assay spore_assay Spore Germination Assay prep_compound->spore_assay prep_fungus Culture C. gloeosporioides prep_inoculum Prepare Spore/Mycelial Inoculum prep_fungus->prep_inoculum prep_inoculum->mic_assay prep_inoculum->agar_assay prep_inoculum->spore_assay data_collection Incubate & Collect Data (Growth, Absorbance, etc.) mic_assay->data_collection agar_assay->data_collection spore_assay->data_collection data_analysis Calculate MIC, % Inhibition data_collection->data_analysis results Summarize in Tables & Graphs data_analysis->results

Caption: General workflow for antifungal susceptibility testing.

Hypothetical Signaling Pathway Targeted by Antifungal Agents

Fungal_Signaling_Pathway Hypothetical Antifungal Target: Cell Wall Integrity (CWI) Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Cell Wall Stress (e.g., Antifungal Agent) sensor Membrane Sensor stimulus->sensor mapkkk MAPKKK (e.g., CgMck1) sensor->mapkkk mapkk MAPKK (e.g., CgMkk1) mapkkk->mapkk mapk MAPK (e.g., CgMps1) mapkk->mapk transcription_factor Transcription Factor mapk->transcription_factor gene_expression Gene Expression (Cell Wall Synthesis, Stress Response) transcription_factor->gene_expression cell_wall Cell Wall Integrity gene_expression->cell_wall Cell Wall Reinforcement piliformic_acid This compound (Hypothetical Inhibition) piliformic_acid->mapkkk Inhibits

Caption: Hypothetical targeting of the CWI pathway by an antifungal.

Application Notes and Protocols for In Vivo Experimental Design of Piliformic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of Piliformic acid, a fungal-derived natural product with demonstrated anti-inflammatory and mild antibacterial properties. The following protocols are designed to assess the therapeutic potential, pharmacokinetic profile, and safety of this compound in preclinical animal models.

Introduction

This compound, isolated from the insect fungus Polycephalomyces phaothaiensis, has shown promising biological activity in vitro. Notably, it exhibits potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1][2]. It also displays mild antibacterial activity against Propionibacterium acnes, a bacterium implicated in the pathophysiology of acne vulgaris[1][2]. These findings warrant further investigation through well-designed in vivo studies to establish its efficacy and safety profile for potential therapeutic applications.

Preclinical In Vivo Research Strategy

A phased approach is recommended for the in vivo evaluation of this compound. This strategy is designed to systematically assess its efficacy, pharmacokinetic properties, and safety profile.

cluster_0 Phase 1: Efficacy Studies cluster_1 Phase 2: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies cluster_2 Phase 3: Toxicology Studies Acute Inflammation Model Acute Inflammation Model Single Dose PK Single Dose PK Acute Inflammation Model->Single Dose PK Inform Dose Selection Acneiform Model Acneiform Model Dose-Response PD Dose-Response PD Acneiform Model->Dose-Response PD Establish Efficacy Acute Toxicity Acute Toxicity Single Dose PK->Acute Toxicity Guide Dose Range Sub-chronic Toxicity Sub-chronic Toxicity Dose-Response PD->Sub-chronic Toxicity Determine Therapeutic Index

Caption: Phased approach for in vivo studies of this compound.

Efficacy Studies: Animal Models

Based on the in vitro anti-inflammatory and anti-P. acnes activity of this compound, the following animal models are proposed.

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This model is a standard and well-characterized method for evaluating the anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).

  • Acclimatization: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and free access to food and water.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, oral).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, oral or topical).

  • Procedure:

    • Administer the vehicle, positive control, or this compound 60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • Collect tissue from the paw for histological analysis and measurement of inflammatory markers (e.g., MPO, TNF-α, IL-1β).

Data Presentation:

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
1Vehicle Control-0.85 ± 0.070
2Indomethacin100.42 ± 0.0550.6
3This compound100.75 ± 0.0611.8
4This compound300.61 ± 0.0528.2
5This compound1000.52 ± 0.0438.8
Propionibacterium acnes-Induced Ear Inflammation Model (Acneiform Model)

This model mimics the inflammatory component of acne vulgaris.

Protocol:

  • Animal Model: Male ICR mice (6-8 weeks old, 25-30g).

  • Acclimatization: As described in 3.1.

  • Grouping:

    • Group 1: Naive control (no injection).

    • Group 2: Vehicle control (topical vehicle).

    • Group 3: Positive control (e.g., Clindamycin 1% gel, topical).

    • Group 4-6: this compound (e.g., 0.5%, 1%, 2% in a suitable topical vehicle).

  • Procedure:

    • Inject 20 µL of heat-killed P. acnes (1x10⁸ CFU) intradermally into the right ear.

    • Apply topical treatments 1 hour after injection and then daily for 3 days.

    • Measure ear thickness and weight daily using a digital caliper and a microbalance.

  • Endpoint Analysis:

    • Assess the reduction in ear swelling and weight.

    • Perform histological analysis of ear tissue for inflammatory cell infiltration.

    • Measure cytokine levels (IL-1β, TNF-α) in ear tissue homogenates.

Data Presentation:

GroupTreatmentConcentration (%)Ear Thickness (mm) at 72h (Mean ± SD)Reduction in Swelling (%)
1Naive-0.25 ± 0.02-
2Vehicle-0.58 ± 0.040
3Clindamycin10.35 ± 0.0339.7
4This compound0.50.51 ± 0.0412.1
5This compound10.44 ± 0.0324.1
6This compound20.38 ± 0.0334.5

Pharmacokinetic (PK) Studies

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is crucial for dose selection and regimen design.

cluster_0 Pharmacokinetic Workflow Dosing Dosing Sampling Sampling Dosing->Sampling IV & Oral Analysis Analysis Sampling->Analysis Blood, Urine, Feces Modeling Modeling Analysis->Modeling LC-MS/MS Parameters Cmax Tmax AUC t1/2 CL Vd F Modeling->Parameters Software

Caption: Workflow for pharmacokinetic analysis of this compound.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-300g) with jugular vein cannulation.

  • Acclimatization: As described in 3.1.

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg).

  • Procedure:

    • Administer this compound.

    • Collect blood samples (approx. 200 µL) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect urine and feces over 24 hours.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Analyze plasma, urine, and fecal homogenate for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (5 mg/kg)Oral Administration (50 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 95
Tmax (h) 0.0831.0
AUC₀-t (ng·h/mL) 2800 ± 3204500 ± 510
t₁/₂ (h) 3.5 ± 0.44.2 ± 0.5
CL (L/h/kg) 1.8 ± 0.2-
Vd (L/kg) 8.9 ± 1.1-
F (%) -16.1

Toxicology Studies

Assessing the safety profile of this compound is a critical step before it can be considered for further development.

Acute Oral Toxicity Study (OECD 423)

This study provides information on the potential acute toxic effects of a substance after oral administration.

Protocol:

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Procedure:

    • Administer a starting dose of 2000 mg/kg of this compound to a group of three animals.

    • Observe animals for mortality and clinical signs of toxicity for 14 days.

    • If no mortality is observed, a higher dose is not necessary. If mortality occurs, the study is repeated with a lower dose.

  • Endpoint Analysis:

    • Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight ChangeGross Necropsy Findings
200030/3No signs of toxicity observedNormal gainNo abnormalities
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

Protocol:

  • Animal Model: Male and female Wistar rats (6 weeks old).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2-4: this compound (e.g., 50, 150, 500 mg/kg/day).

  • Procedure:

    • Administer the test substance daily for 28 days.

    • Monitor clinical signs, body weight, and food/water consumption.

  • Endpoint Analysis:

    • Hematology and clinical biochemistry at termination.

    • Gross necropsy and organ weights.

    • Histopathological examination of major organs.

Data Presentation:

ParameterVehicle ControlLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (500 mg/kg)
Body Weight Gain (g, Male) 120 ± 10118 ± 9115 ± 11112 ± 12
ALT (U/L, Male) 35 ± 536 ± 438 ± 640 ± 5
Creatinine (mg/dL, Male) 0.6 ± 0.10.6 ± 0.10.7 ± 0.10.7 ± 0.2
Relative Liver Weight (%) 3.2 ± 0.33.3 ± 0.23.4 ± 0.33.5 ± 0.4

Conclusion

The proposed in vivo experimental designs provide a robust framework for the preclinical evaluation of this compound. These studies will generate essential data on its efficacy, safety, and pharmacokinetic profile, which are critical for making informed decisions about its potential for further drug development. Adherence to established guidelines and meticulous execution of these protocols will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Utilizing Positive Controls in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of well-established antifungal agents, Fluconazole (B54011) and Amphotericin B, as positive controls in antifungal susceptibility testing. The information herein is intended to guide researchers in generating reliable and reproducible data for the evaluation of novel antifungal compounds.

Introduction: The Role of Positive Controls in Antifungal Assays

In the quest for new antifungal therapies, rigorous and standardized testing methodologies are paramount. A critical component of any antifungal susceptibility assay is the inclusion of a positive control. A positive control is a well-characterized antifungal agent with a known mechanism of action and predictable activity against susceptible fungal strains. Its purpose is to validate the experimental setup, ensure the assay is performing correctly, and provide a benchmark against which the activity of a test compound can be compared.

The selection of an appropriate positive control is crucial and often depends on the class of the investigational compound or the specific fungal species being targeted. Fluconazole, a triazole antifungal, and Amphotericin B, a polyene, are two of the most widely used positive controls in antifungal research. They represent different classes of antifungals with distinct mechanisms of action, making them suitable for a broad range of studies.

Commonly Used Positive Controls: Fluconazole and Amphotericin B

Fluconazole is a synthetic triazole that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in the inhibition of fungal growth.

Amphotericin B is a polyene macrolide that binds to ergosterol in the fungal cell membrane, forming pores or channels. This interaction disrupts the membrane's integrity, leading to leakage of intracellular components and ultimately cell death.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the typical MIC ranges for Fluconazole and Amphotericin B against common fungal pathogens, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These values serve as a reference for expected outcomes when using these drugs as positive controls.

Table 1: Fluconazole MIC Ranges for Quality Control (QC) Strains

Fungal SpeciesQC StrainExpected MIC Range (µg/mL)
Candida albicansATCC 900280.25 - 1.0
Candida parapsilosisATCC 220191.0 - 4.0
Candida kruseiATCC 625816 - 64
Aspergillus fumigatusATCC 20430516 - 128

Table 2: Amphotericin B MIC Ranges for Quality Control (QC) Strains

Fungal SpeciesQC StrainExpected MIC Range (µg/mL)
Candida albicansATCC 900280.25 - 1.0
Candida parapsilosisATCC 220190.5 - 2.0
Candida kruseiATCC 62580.5 - 2.0
Aspergillus fumigatusATCC 2043050.5 - 2.0

Experimental Protocols

The following are detailed protocols for determining the MIC of antifungal agents using the broth microdilution method, based on CLSI guidelines.

Protocol 1: Broth Microdilution Assay for Yeasts (e.g., Candida spp.)

Objective: To determine the in vitro susceptibility of yeast isolates to antifungal agents.

Materials:

  • Fluconazole or Amphotericin B analytical grade powder

  • Dimethyl sulfoxide (B87167) (DMSO) for Amphotericin B

  • Sterile distilled water for Fluconazole

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well microtiter plates

  • Yeast isolates and recommended QC strains (e.g., C. albicans ATCC 90028)

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Fluconazole: Dissolve powder in sterile distilled water to a concentration of 1280 µg/mL.

    • Amphotericin B: Dissolve powder in DMSO to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.12 to 64 µg/mL for fluconazole and 0.03 to 16 µg/mL for amphotericin B.[1]

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final inoculum suspension to each well of the microdilution plate, bringing the total volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.

    • For fluconazole, this is typically a ≥50% reduction in turbidity.[2]

    • For amphotericin B, the endpoint is the lowest concentration that shows no visible growth (100% inhibition).[2]

Protocol 2: Broth Microdilution Assay for Molds (e.g., Aspergillus spp.)

Objective: To determine the in vitro susceptibility of filamentous fungi to antifungal agents.

Materials:

  • Same as for the yeast protocol, with the addition of sterile water containing 0.05% Tween 20.

  • Mold isolates and recommended QC strains (e.g., A. fumigatus ATCC 204305).

Procedure:

  • Preparation of Antifungal Stock Solutions and Microdilution Plates:

    • Follow the same procedure as for the yeast protocol.

  • Inoculum Preparation:

    • From a 7-day-old culture on potato dextrose agar, cover the colony with sterile water containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 5 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final inoculum suspension to each well.

  • Incubation:

    • Incubate the plates at 35°C for 48 to 72 hours.

  • MIC Determination:

    • The MIC for both fluconazole and amphotericin B against molds is typically read as the lowest concentration that shows 100% inhibition of growth.[2]

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C (24-72h) D->E F Read Plates Visually or with Spectrophotometer E->F G Determine Minimum Inhibitory Concentration (MIC) F->G Antifungal_Mechanisms cluster_fluconazole Fluconazole Mechanism cluster_amphotericinB Amphotericin B Mechanism Fluconazole Fluconazole Enzyme 14α-demethylase Fluconazole->Enzyme inhibits Ergosterol Ergosterol Enzyme->Ergosterol synthesis of Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane component of AmphotericinB Amphotericin B Ergosterol_B Ergosterol AmphotericinB->Ergosterol_B binds to Pore Pore Formation Ergosterol_B->Pore Leakage Ion Leakage Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

References

Application Notes and Protocols for the Evaluation of Novel Compounds in Leishmaniasis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening and evaluation of novel chemical entities, such as the hypothetical Piliformic Acid , as potential drug candidates for the treatment of leishmaniasis. The protocols outlined below detail the essential in vitro assays required to determine the preliminary efficacy and toxicity of test compounds.

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, and high cost, underscoring the urgent need for new, effective, and safe drugs.[1][2][3][4][5][6][7] This document serves as a practical resource for researchers engaged in the early stages of the drug discovery pipeline.

Data Presentation: In Vitro Anti-leishmanial Activity and Cytotoxicity

The following tables summarize the kind of quantitative data that should be generated for a preliminary assessment of a test compound. For illustrative purposes, data for standard anti-leishmanial drugs are included.

Table 1: In Vitro Activity of a Test Compound against Leishmania Promastigotes

CompoundLeishmania SpeciesIC50 (µM)Reference DrugIC50 (µM)
Test CompoundL. donovaniData to be determinedMiltefosineValue
Test CompoundL. majorData to be determinedAmphotericin BValue
Test CompoundL. amazonensisData to be determinedPentamidineValue

Table 2: In Vitro Activity of a Test Compound against Intracellular Leishmania Amastigotes and Host Cell Cytotoxicity

CompoundHost Cell LineLeishmania SpeciesEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Test CompoundTHP-1 macrophagesL. donovaniData to be determinedData to be determinedData to be determined
Test CompoundPeritoneal macrophages (murine)L. majorData to be determinedData to be determinedData to be determined
MiltefosineTHP-1 macrophagesL. donovaniValueValueValue
Amphotericin BTHP-1 macrophagesL. donovaniValueValueValue

Experimental Protocols

Detailed methodologies for the key in vitro screening assays are provided below. These protocols are fundamental for generating the data presented in the tables above.

Protocol 1: In Vitro Anti-promastigote Susceptibility Assay

This assay is a primary screening method to evaluate the effect of a compound on the extracellular, motile form of the Leishmania parasite (promastigotes).

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.

  • M199 medium (or other suitable culture medium) supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compound stock solution (in DMSO).

  • Reference drug (e.g., Miltefosine, Amphotericin B).

  • Resazurin sodium salt solution (or another viability indicator like MTT).

  • 96-well microtiter plates.

  • Incubator (26°C).

  • Microplate reader.

Methodology:

  • Harvest Leishmania promastigotes from a culture in the logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound and reference drug in the culture medium. Add 100 µL of these dilutions to the wells to achieve the final desired concentrations. Include wells with untreated parasites (negative control) and parasites treated with the solvent (vehicle control).

  • Incubate the plates at 26°C for 72 hours.

  • Following incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for Resazurin).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the compound concentration using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Intracellular Anti-amastigote Susceptibility Assay

This is a more clinically relevant assay that assesses the ability of a compound to inhibit the replication of amastigotes, the intracellular form of the parasite that resides within host macrophages.[8]

Materials:

  • Human monocytic cell line (e.g., THP-1) or murine peritoneal macrophages.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary phase Leishmania promastigotes.

  • Test compound and reference drug.

  • Giemsa stain.

  • Microscope.

  • 96-well plates (or chamber slides).

Methodology:

  • Macrophage Seeding and Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add PMA (100 ng/mL) and incubate for 48-72 hours to induce differentiation into adherent macrophages.

    • Wash the cells with fresh medium to remove PMA.

  • Infection of Macrophages:

    • Infect the differentiated macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the cells to remove non-phagocytosed parasites.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of the test compound and reference drug to the infected cells.

    • Incubate for 72 hours.

  • Quantification of Infection:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Examine the cells under a microscope at 100x magnification (oil immersion).

    • Determine the number of amastigotes per 100 macrophages for each drug concentration.

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Protocol 3: Host Cell Cytotoxicity Assay

This assay is crucial to determine if the anti-leishmanial activity of a compound is due to a specific effect on the parasite or general toxicity to the host cells.

Materials:

  • Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages.

  • Appropriate cell culture medium.

  • Test compound.

  • Viability reagent (e.g., MTT, Resazurin).

  • 96-well plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Methodology:

  • Seed macrophages in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Allow the cells to adhere overnight (if applicable).

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add the viability reagent (e.g., MTT) and incubate for a further 4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the host cells by 50%.

Mandatory Visualizations

Diagrams illustrating key workflows and pathways relevant to leishmaniasis drug discovery are provided below.

G cluster_0 In Vitro Screening cluster_1 Hit Validation A Compound Library B Primary Screen (Anti-promastigote Assay) A->B C Hit Identification B->C D Secondary Screen (Intracellular Anti-amastigote Assay) C->D Active Compounds F Selectivity Index Calculation D->F E Cytotoxicity Assay (Host Cells) E->F G Lead Candidate F->G

Caption: A generalized experimental workflow for in vitro anti-leishmanial drug screening.

G cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Leishmania cluster_drugs Drug Targets AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Azoles Azoles Lanosterol->Azoles Inhibits 14α-demethylase AmphotericinB Amphotericin B Ergosterol->AmphotericinB Binds to

Caption: A simplified diagram of the ergosterol biosynthesis pathway, a key drug target in Leishmania.[9][10]

Potential Signaling Pathways and Drug Targets

The search for novel anti-leishmanial drugs is increasingly focused on targeting specific parasite pathways that are distinct from the host. Some of the key pathways and molecular targets include:

  • Sterol Biosynthesis: Leishmania parasites synthesize ergosterol for their cell membranes, unlike mammalian cells which use cholesterol.[9][10] This pathway is a well-validated drug target, exploited by drugs like Amphotericin B.

  • Purine (B94841) Salvage Pathway: As parasites incapable of de novo purine synthesis, Leishmania rely on salvaging purines from the host.[1] Enzymes in this pathway are potential targets for selective inhibition.

  • Trypanothione Reductase: This enzyme is unique to trypanosomatids and is crucial for their defense against oxidative stress, making it an attractive drug target.

  • Protein Kinases: These enzymes are involved in regulating essential cellular processes in the parasite.[10] Identifying parasite-specific kinases could lead to the development of highly selective inhibitors.

  • GPI Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors are vital for the surface molecules of Leishmania, which are essential for their survival and infectivity.[1][9]

The successful development of a new drug for leishmaniasis, such as our hypothetical this compound, would depend on demonstrating potent activity in these assays, a favorable selectivity index, and a novel mechanism of action, ideally targeting one of the pathways mentioned above. Further progression would involve in vivo studies in animal models to evaluate efficacy and pharmacokinetics.

References

Application of Piliformic Acid in Agricultural Research for Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Piliformic acid, a fungal metabolite, and its potential application in agricultural research as an antifungal agent against plant pathogenic fungi. Detailed protocols for in vitro susceptibility testing and visualizations of its potential mechanism of action are included to guide researchers in evaluating this compound for crop protection strategies.

Application Notes

Introduction to this compound

This compound, with the chemical name (2E)-2-Hexylidene-3-methylbutanedioic acid, is a secondary metabolite produced by various fungi of the Xylaria genus[1][2]. As a dicarboxylic acid, it has demonstrated notable biological activity, including antifungal properties against significant plant pathogens[1]. Its natural origin makes it a candidate for the development of novel bio-based fungicides.

Antifungal Spectrum

Research has confirmed the in vitro efficacy of this compound against the plant pathogenic fungus Colletotrichum gloeosporioides[1]. This fungus is the causative agent of anthracnose, a devastating disease affecting a wide range of crops worldwide[1]. The inhibitory action of this compound suggests its potential for controlling this and possibly other fungal diseases in agriculture.

Quantitative Data Summary

The antifungal activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against Colletotrichum gloeosporioides. The MIC value is presented below in comparison to conventional fungicides.

CompoundTarget FungusMIC (µM)MIC (µg/mL)Reference
This compoundColletotrichum gloeosporioides2920625.7[1]
Captan (B1668291) (Positive Control)Colletotrichum gloeosporioides166305000[1]
Difenoconazole (Positive Control)Colletotrichum gloeosporioides208.16[1]

Note: The MIC for this compound was reported as 2.92 µmol/mL, which has been converted to µM and µg/mL for this table (Molecular Weight of this compound: 214.26 g/mol ).

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous plant pathogenic fungi, such as Colletotrichum gloeosporioides.

1. Materials

  • This compound (purity ≥95%)

  • Colletotrichum gloeosporioides isolate (or other target filamentous fungus)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Incubator

2. Preparation of Fungal Inoculum

  • Culture the fungal isolate on PDA plates at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Harvest the conidia by flooding the plate with 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial suspension concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Dilute this suspension 1:50 in PDB to obtain a final inoculum concentration of 2 x 10^4 conidia/mL.

3. Preparation of this compound Stock Solution

  • Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.

  • Further dilutions should be prepared in PDB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations may inhibit fungal growth.

4. Broth Microdilution Assay

  • In a 96-well microtiter plate, add 100 µL of PDB to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (a known fungicide like captan or difenoconazole) and a negative control (PDB with 1% DMSO and fungal inoculum).

  • Incubate the plates at 25°C for 48-72 hours.

5. Determination of Minimum Inhibitory Concentration (MIC)

  • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Hypothetical Signaling Pathway of Dicarboxylic Acid Antifungal Activity

G cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS dysfunction leads to increased ATP_Synthase ATP Synthase ETC->ATP_Synthase generates proton gradient for Cell_Death Cell Death ATP_Synthase->Cell_Death impaired ATP synthesis leads to Apoptosis Apoptosis ROS->Apoptosis induces Apoptosis->Cell_Death Piliformic_Acid This compound (Dicarboxylic Acid) Piliformic_Acid->Mitochondrion interferes with mitochondrial function

Caption: Hypothetical mechanism of this compound targeting mitochondrial function.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., C. gloeosporioides on PDA) Inoculum_Prep 2. Inoculum Preparation (Harvest and adjust conidia) Fungal_Culture->Inoculum_Prep Microdilution 4. Broth Microdilution (96-well plate setup) Inoculum_Prep->Microdilution Compound_Prep 3. This compound Preparation (Stock solution and dilutions) Compound_Prep->Microdilution Incubation 5. Incubation (25°C for 48-72h) Microdilution->Incubation MIC_Determination 6. MIC Determination (Visual or spectrophotometric reading) Incubation->MIC_Determination Data_Analysis 7. Data Analysis and Comparison with Controls MIC_Determination->Data_Analysis

Caption: Workflow for determining the MIC of this compound.

References

Application Notes and Protocols for the Preclinical Formulation of Piliformic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid, a fungal metabolite with the molecular formula C₁₁H₁₈O₄, has demonstrated a range of biological activities, including anti-leishmanial, anti-fungal, and cytotoxic effects against breast cancer cells, alongside anti-inflammatory properties.[1][2][3] As a dicarboxylic acid, this compound is characterized by poor aqueous solubility, presenting a significant challenge for its development in preclinical studies.[4][5] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and stability, thereby ensuring reliable and reproducible results in preclinical research. The strategies outlined below are designed for both oral and parenteral administration routes.

Physicochemical Properties and Pre-formulation Data

A thorough understanding of the physicochemical properties of this compound is critical for developing a successful formulation. The following table summarizes known and predicted data. Researchers should confirm these properties with their specific batch of this compound.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₈O₄[6]
Molecular Weight 214.26 g/mol [7]
Appearance White to off-white solidAssumed
Solubility - 10 mM in DMSO- Soluble in Methanol[1][6]
Aqueous Solubility Poor (to be determined)Inferred
pKa Estimated 4-5 (for carboxylic acids)Predicted
LogP 2.7[7]

Formulation Strategies for Enhanced Solubility

Given its poor aqueous solubility and acidic nature, several strategies can be employed to formulate this compound for preclinical studies. The choice of formulation will depend on the intended route of administration and the required dose.

For Oral Administration

3.1.1 pH Adjustment and Salt Formation: As a dicarboxylic acid, the solubility of this compound is expected to increase significantly at a pH above its pKa values.[5][8] This can be achieved by forming a salt with a suitable base or by using alkaline excipients in the formulation.[9]

3.1.2 Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of lipophilic compounds.[5][10] A mixture of co-solvents and water can provide a suitable vehicle for oral gavage studies.

3.1.3 Surfactant-based Formulations: Surfactants can enhance solubility by forming micelles that encapsulate the drug molecule.[4][11] This approach is beneficial for increasing both solubility and potentially oral absorption.

For Parenteral Administration

For intravenous, intraperitoneal, or subcutaneous administration, sterile and isotonic formulations are required.

3.2.1 pH-Adjusted Aqueous Solutions: For lower doses, adjusting the pH of an aqueous vehicle to form the soluble salt of this compound is a primary strategy.[3][12] The pH should be maintained as close to physiological pH (7.4) as possible to avoid irritation.[13]

3.2.2 Co-solvent Systems: A combination of water and biocompatible co-solvents can be used for drugs that cannot be solubilized by pH adjustment alone.[10][13]

3.2.3 Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[4][14]

Experimental Protocols

The following protocols provide a stepwise guide for the formulation and characterization of this compound.

Protocol 1: Determination of Aqueous Solubility and pKa

This initial protocol is crucial for guiding the formulation strategy.

Materials:

  • This compound

  • Phosphate (B84403) buffer solutions (pH 2.0 to 10.0)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • pH meter

Method:

  • Prepare a series of saturated solutions of this compound in phosphate buffers of varying pH.

  • Equilibrate the solutions for 24 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Filter the solutions to remove undissolved solid.

  • Determine the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Plot solubility versus pH to visualize the pH-solubility profile.

  • The pKa can be determined from the pH-solubility profile or by potentiometric titration.

Protocol 2: Formulation of an Oral Suspension (Vehicle-based)

This protocol is suitable for initial efficacy and toxicology studies.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Wetting agent: 0.1% (v/v) Tween 80

  • Mortar and pestle

  • Homogenizer

Method:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the wetting agent (Tween 80) to the this compound powder and triturate to form a smooth paste.

  • Gradually add the 0.5% CMC vehicle to the paste while continuously mixing.

  • Transfer the mixture to a calibrated container and add the remaining vehicle to reach the final volume.

  • Homogenize the suspension to ensure uniform particle size distribution.

  • Store in a tightly sealed container, protected from light.

Protocol 3: Formulation of a pH-Adjusted Injectable Solution

This protocol is for preparing a sterile solution for parenteral administration.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Saline (0.9% NaCl) for injection

  • Sterile filters (0.22 µm)

  • Sterile vials

Method:

  • Weigh the desired amount of this compound in a sterile container.

  • Add a portion of the saline for injection and stir.

  • Slowly add the NaOH solution dropwise while monitoring the pH. Continue adding until the this compound is fully dissolved and the pH is in a physiologically acceptable range (e.g., 7.0-8.0).

  • Add the remaining saline to reach the final concentration.

  • Verify the final pH.

  • Sterile filter the solution through a 0.22 µm filter into a sterile vial.

  • Store at a controlled temperature, protected from light.

Protocol 4: Stability Testing of Formulations

Stability testing ensures that the formulation maintains its critical quality attributes over time.[15][16]

Materials:

  • Prepared this compound formulation

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)[17]

  • HPLC system

  • pH meter

  • Particle size analyzer (for suspensions)

Method:

  • Aliquot the formulation into appropriate containers.

  • Store the containers in the stability chambers.

  • At specified time points (e.g., 0, 7, 14, and 30 days), withdraw samples.

  • Analyze the samples for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • pH: Measure the pH of the formulation.

    • Assay (Potency): Determine the concentration of this compound using a validated HPLC method.

    • Purity: Analyze for the presence of degradation products by HPLC.

    • Particle Size: For suspensions, measure the particle size distribution.

  • Compare the results to the initial time point to assess stability. A common acceptance criterion for stability is retaining 90-110% of the initial concentration.[15]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for developing a preclinical formulation of this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Stability A Physicochemical Characterization B Determine pKa and pH-Solubility Profile A->B C Select Route of Administration B->C D Oral Formulation (Suspension/Solution) C->D Oral E Parenteral Formulation (pH-adjusted Solution) C->E Parenteral F Excipient Selection and Optimization D->F E->F G Physical & Chemical Characterization F->G H Stability Testing (Accelerated & Long-term) G->H I Final Formulation for Preclinical Studies H->I

Caption: Preclinical formulation workflow for this compound.

Potential Signaling Pathways

Based on the reported biological activities of this compound, the following signaling pathways may be relevant to its mechanism of action.

Anti-inflammatory Signaling:

This compound's anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[7][18][19]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TLR / Cytokine Receptor MAPK MAPK Cascade (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK->AP1 NFkB_I NF-κB/IκB IKK->NFkB_I NFkB_N NF-κB NFkB_I->NFkB_N IκB degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines NFkB_N->Cytokines PiliformicAcid This compound PiliformicAcid->MAPK Inhibition? PiliformicAcid->IKK Inhibition?

Caption: Potential anti-inflammatory mechanism of this compound.

Breast Cancer Signaling:

The cytotoxicity of this compound in breast cancer cells may involve modulation of key pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[1][6][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Effects Cell Growth Cell Proliferation Survival mTOR->Effects PiliformicAcid This compound PiliformicAcid->PI3K Inhibition? PiliformicAcid->Akt Inhibition? PiliformicAcid->mTOR Inhibition?

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Anti-Leishmanial Mechanism:

This compound's activity against L. braziliensis could stem from interference with essential metabolic pathways, such as the purine (B94841) salvage pathway, as Leishmania are auxotrophic for purines.[21][22][23]

G cluster_0 Host Cell cluster_1 Leishmania Parasite HostPurines Host Purines (e.g., Adenosine, Guanosine) Transporter Purine Transporter HostPurines->Transporter Enzyme1 Enzyme 1 (e.g., HGPRT) Transporter->Enzyme1 Enzyme2 Enzyme 2 (e.g., IMPDH) Enzyme1->Enzyme2 PurinePool Leishmania Purine Pool Enzyme2->PurinePool DNA_RNA DNA/RNA Synthesis PurinePool->DNA_RNA PiliformicAcid This compound PiliformicAcid->Enzyme1 Inhibition? PiliformicAcid->Enzyme2 Inhibition?

Caption: Potential disruption of the Leishmania purine salvage pathway.

Conclusion

The successful preclinical development of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in this document provide a comprehensive framework for researchers to develop stable and effective formulations for both oral and parenteral administration. By systematically characterizing the physicochemical properties and applying appropriate solubility enhancement techniques, researchers can ensure reliable drug exposure in preclinical models, facilitating the accurate assessment of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Piliformic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of piliformic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, is a secondary metabolite produced by various fungi, particularly from the Xylariaceae family.[1][2] It is a medium-chain fatty acid with a molecular formula of C₁₁H₁₈O₄.[3] this compound has demonstrated diverse biological activities, including cytotoxic effects on cancer cells and activity against certain fungi and protozoa.[4][5]

Q2: Which fungal strains are known to produce this compound?

This compound has been isolated from several fungal species, including:

  • Poronia piliformis[1][2]

  • Xylaria mali[1][2]

  • Xylaria polymorpha

  • Xylaria longipes

  • Xylaria hypoxylon

  • Hypoxylon deustum

  • Nectria pseudotrichia[4][5]

Q3: What are the primary pathways for this compound biosynthesis?

The biosynthesis of this compound involves the condensation of a C8 and a C3 moiety. The C8 unit is derived from octanoate (B1194180), which originates from a fatty acid synthase (FAS) pathway. The C3 unit is derived from succinate, with oxaloacetate from the citric acid cycle being a key precursor.[1][2]

Troubleshooting Guide

Low Yield of this compound in Fermentation

Low product yield is a common challenge in scaling up the fermentation of secondary metabolites. The following sections provide potential causes and solutions to address this issue.

Inadequate growth conditions can significantly impact the metabolic activity of the fungus, leading to reduced production of this compound.

Solution Workflow: Optimization of Fermentation Parameters

G cluster_0 Phase 1: Media Composition cluster_1 Phase 2: Physical Parameters Initial Medium Initial Medium Carbon Source Optimization Carbon Source Optimization Initial Medium->Carbon Source Optimization Vary Glucose, Sucrose, etc. Nitrogen Source Optimization Nitrogen Source Optimization Carbon Source Optimization->Nitrogen Source Optimization Vary Yeast Extract, Peptone, etc. Trace Element Screening Trace Element Screening Nitrogen Source Optimization->Trace Element Screening Test Mg, Fe, Zn Optimized Medium Optimized Medium Trace Element Screening->Optimized Medium pH Control pH Control Optimized Medium->pH Control Implement Optimized Medium Temperature Control Temperature Control pH Control->Temperature Control Test range 5.0-7.0 Aeration & Agitation Aeration & Agitation Temperature Control->Aeration & Agitation Test range 25-30°C Optimized Conditions Optimized Conditions Aeration & Agitation->Optimized Conditions Vary DO and RPM Scale-up Fermentation Scale-up Fermentation Optimized Conditions->Scale-up Fermentation

Caption: Workflow for optimizing fermentation conditions for this compound production.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Optimization

  • Baseline Culture: Establish a baseline fermentation using a standard medium (e.g., Potato Dextrose Broth).

  • Carbon Source: Vary the concentration and type of carbon source (e.g., glucose, sucrose, maltose) while keeping other parameters constant.

  • Nitrogen Source: Using the optimal carbon source, vary the concentration and type of nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).

  • pH: Investigate the effect of initial pH of the medium (e.g., in the range of 5.0 to 7.0).

  • Temperature: Optimize the incubation temperature (e.g., in the range of 25°C to 30°C).

  • Aeration and Agitation: In a bioreactor, optimize the dissolved oxygen (DO) level and agitation speed.

Data Presentation: Optimization of Fermentation Parameters

ParameterCondition 1Condition 2Condition 3Optimal
Carbon Source Glucose (20 g/L)Sucrose (20 g/L)Maltose (20 g/L)Sucrose (30 g/L)
Yield (mg/L)150210180250
Nitrogen Source Yeast Extract (5 g/L)Peptone (5 g/L)(NH₄)₂SO₄ (5 g/L)Peptone (7.5 g/L)
Yield (mg/L)250280220310
pH 5.06.07.06.0
Yield (mg/L)290310270310
Temperature (°C) 25283028
Yield (mg/L)300315295315

The biosynthesis of this compound depends on the availability of precursors from primary metabolism. A lack of these precursors can create a bottleneck in production.

Solution: Precursor Feeding

A strategy of feeding precursors during the fermentation can enhance the yield. Based on the biosynthetic pathway, potential precursors to feed are:

  • Octanoic acid (or its salts)

  • Succinic acid (or its salts)

  • Components of the citric acid cycle (e.g., citrate)

Experimental Protocol: Fed-Batch Fermentation

  • Initial Batch Culture: Grow the fungal culture in the optimized batch medium.

  • Feeding Strategy: After a certain period of growth (e.g., 48 hours), start a continuous or pulsed feed of a concentrated precursor solution (e.g., sodium octanoate and sodium succinate).

  • Monitoring: Monitor the concentration of this compound and the residual precursor in the medium over time.

Data Presentation: Effect of Precursor Feeding on this compound Yield

Fermentation StrategyThis compound Yield (mg/L)Biomass (g/L)
Batch Fermentation 31515.2
Fed-Batch (Octanoate) 45015.8
Fed-Batch (Succinate) 39015.5
Fed-Batch (Octanoate + Succinate) 52016.1
Challenges in Downstream Processing

The recovery and purification of this compound from the fermentation broth can be challenging due to its chemical properties and the presence of other metabolites.

This compound is an organic acid, and its solubility is pH-dependent. This property must be leveraged for efficient extraction.

Solution Workflow: pH-dependent Liquid-Liquid Extraction

G Fermentation Broth Fermentation Broth Cell Removal Cell Removal Fermentation Broth->Cell Removal Centrifugation/Filtration Supernatant Supernatant Cell Removal->Supernatant Acidification Acidification Supernatant->Acidification Adjust to pH 2-3 with HCl Extraction Extraction Acidification->Extraction Ethyl Acetate Organic Phase Organic Phase Extraction->Organic Phase Solvent Evaporation Solvent Evaporation Organic Phase->Solvent Evaporation Rotary Evaporation Crude this compound Crude this compound Solvent Evaporation->Crude this compound

Caption: Workflow for the extraction of this compound from fermentation broth.

Experimental Protocol: Extraction of this compound

  • Cell Removal: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

  • Acidification: Adjust the pH of the supernatant to 2-3 using a strong acid (e.g., 1M HCl). This will protonate the carboxylic acid groups of this compound, making it less water-soluble.

  • Solvent Extraction: Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

The crude extract may contain other organic acids and lipids with similar properties, making purification by standard chromatography challenging.

Solution: Multi-step Chromatographic Purification

A combination of chromatographic techniques is often necessary to achieve high purity.

  • Silica Gel Chromatography: This can be used as an initial step to separate compounds based on polarity. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) can be used for elution.

  • Preparative HPLC: For high-purity requirements, a final polishing step using preparative reverse-phase HPLC is recommended.

Data Presentation: Purity at Different Stages of Purification

Purification StepPurity (%)Recovery (%)
Crude Extract 45100
Silica Gel Chromatography 8580
Preparative HPLC >9865

Concluding Remarks

The large-scale production of this compound presents several challenges, from optimizing fermentation yields to developing efficient downstream processing. A systematic approach to troubleshooting, involving the careful optimization of each step, is crucial for success. The protocols and data presented here provide a foundation for researchers to develop robust and scalable processes for the production of this compound.

References

Improving the yield of Piliformic acid from fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Piliformic acid from fungal cultures.

Troubleshooting Guides

Low or inconsistent yields of this compound are common challenges in fungal fermentation. This section provides a structured approach to troubleshooting these issues, focusing on key fermentation parameters.

Table 1: Impact of Fermentation Parameters on this compound Yield

The following table summarizes the expected quantitative effects of varying key fermentation parameters on the yield of this compound from Xylaria sp. cultures. These values are representative and may require further optimization for specific strains and fermentation systems.

ParameterCondition AYield (mg/L)Condition BYield (mg/L)Condition CYield (mg/L)Optimal Range
Temperature 20°C45 ± 525°C75 ± 830°C60 ± 724-26°C
pH (initial) 4.530 ± 45.580 ± 96.555 ± 65.0-6.0
Glucose Conc. 20 g/L50 ± 640 g/L85 ± 1060 g/L70 ± 835-45 g/L
Yeast Extract Conc. 2 g/L40 ± 55 g/L78 ± 910 g/L65 ± 74-6 g/L
Aeration (rpm) 10035 ± 415082 ± 920068 ± 8140-160 rpm

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most critical factors to investigate first?

A1: Start by evaluating your fermentation medium's composition and the culture's pH. The carbon-to-nitrogen ratio is crucial for secondary metabolite production. Ensure your medium has an adequate concentration of a suitable carbon source, like glucose or sucrose, and a complex nitrogen source, such as yeast extract or peptone.[1][2] The pH of the culture should be maintained within the optimal range of 5.0-6.0, as significant deviations can inhibit fungal growth and enzymatic activity.[3]

Q2: I observe good mycelial growth, but the this compound production is minimal. What could be the issue?

A2: This phenomenon, often referred to as "un-coupled production," can occur when fermentation conditions favor biomass accumulation over secondary metabolite synthesis. Consider implementing a two-stage fermentation strategy. In the first stage, optimize conditions for robust fungal growth. In the second stage, introduce a nutritional stressor, such as limiting a key nutrient like nitrogen, to trigger the production of secondary metabolites like this compound.

Q3: How can I confirm the identity and quantify the concentration of this compound in my fermentation broth?

A3: The most reliable method for identification and quantification is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS). A C18 reversed-phase column is typically used for the separation of organic acids.[4][5] For quantification, you will need to generate a standard curve using a purified this compound standard.

Q4: What is the recommended method for extracting this compound from the fermentation broth?

A4: Solvent extraction is a common and effective method. After separating the mycelia from the broth by filtration or centrifugation, acidify the broth to a pH of approximately 2.0-3.0 with an acid like HCl. Then, extract the acidified broth with an organic solvent such as ethyl acetate (B1210297).[6] The organic phase, containing the this compound, can then be concentrated for further analysis or purification.

Q5: Are there any known precursors that can be added to the fermentation medium to boost this compound yield?

A5: Yes, based on its biosynthetic pathway, feeding precursors can enhance the yield. This compound biosynthesis involves precursors from the fatty acid synthesis pathway (octanoate) and the citric acid cycle (succinate and oxaloacetate). Supplementing the culture medium with these precursors, particularly during the late exponential or stationary growth phase, may significantly increase production.

Experimental Protocols

Protocol 1: Fermentation for this compound Production

This protocol outlines a standard submerged fermentation procedure for producing this compound from a Xylaria sp. culture.

  • Inoculum Preparation:

    • Aseptically transfer a small agar (B569324) plug of a mature Xylaria sp. culture into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.[7]

  • Production Fermentation:

    • Prepare the production medium with the desired composition (refer to Table 1 for guidance on concentrations). A typical medium could consist of (per liter): 40 g glucose, 5 g yeast extract, 1 g KH2PO4, and 0.5 g MgSO4·7H2O.

    • Adjust the initial pH of the medium to 5.5 using 1M HCl or 1M NaOH.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate the production culture at 25°C with agitation at 150 rpm for 7-14 days.

  • Sampling and Monitoring:

    • Periodically and aseptically withdraw samples to monitor fungal growth (mycelial dry weight), pH, and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its quantification using HPLC.

  • Extraction:

    • Harvest the fermentation broth and separate the mycelial biomass by centrifugation at 5000 x g for 15 minutes.

    • Acidify the supernatant to pH 2.5 with 2M HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.

    • Shake the mixture vigorously for 10 minutes and then allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase. Repeat the extraction twice more.

    • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • HPLC Quantification:

    • Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

    • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in a mixture of methanol (B129727) and water (e.g., 75:25 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Sample Preparation: Dissolve the dried crude extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.

    • Standard Curve: Prepare a series of standard solutions of pure this compound in the mobile phase (e.g., 10, 25, 50, 100, 200 µg/mL). Inject these standards to generate a calibration curve of peak area versus concentration.

    • Quantification: Inject the prepared sample and determine the this compound concentration by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing inoculum Inoculum Preparation (Xylaria sp. on PDB) fermentation Submerged Fermentation (25°C, 150 rpm, 7-14 days) inoculum->fermentation 10% v/v media Production Media Preparation media->fermentation harvest Harvest & Centrifuge fermentation->harvest extraction Solvent Extraction (Ethyl Acetate, pH 2.5) harvest->extraction Supernatant quantification HPLC-UV Quantification (C18, 210 nm) extraction->quantification Crude Extract

Caption: Experimental workflow for this compound production.

biosynthesis_pathway cluster_fas Fatty Acid Synthase (FAS) Pathway cluster_tca TCA Cycle acetyl_coa Acetyl-CoA octanoate Octanoate (C8 unit) acetyl_coa->octanoate Multiple Steps piliformic_acid This compound octanoate->piliformic_acid Condensation & Modification succinate Succinate oxaloacetate Oxaloacetate (C3 unit precursor) succinate->oxaloacetate oxaloacetate->piliformic_acid

Caption: Simplified biosynthesis of this compound.

troubleshooting_logic cluster_poor_growth Poor Growth Issues cluster_good_growth Good Growth, Low Yield Issues start Low this compound Yield check_growth Check Mycelial Growth start->check_growth media_comp Optimize Media Composition (C/N Ratio, Minerals) check_growth->media_comp Poor two_stage Implement Two-Stage Fermentation check_growth->two_stage Good culture_cond Adjust Culture Conditions (Temp, pH, Aeration) media_comp->culture_cond inoculum_qual Verify Inoculum Quality culture_cond->inoculum_qual precursor_feed Add Biosynthetic Precursors (Octanoate, Succinate) two_stage->precursor_feed extraction_eff Check Extraction Efficiency precursor_feed->extraction_eff

References

Piliformic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the stability and degradation of Piliformic Acid is limited in publicly available literature. The following guidance is based on the known properties of structurally similar compounds, such as succinic acid derivatives and other unsaturated dicarboxylic acids. These recommendations should be used as a starting point for your own experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][2] For long-term storage, refrigeration (2-8 °C) in an airtight container is advisable. It is also prudent to segregate it from strong oxidizing agents, reducing agents, and reactive metals.[1]

Q2: I am observing a gradual decrease in the purity of my this compound sample over time. What could be the cause?

A2: A gradual decrease in purity could be attributed to several factors, including thermal degradation, hydrolysis, oxidation, or enzymatic degradation if there is microbial contamination. Given its structure as an unsaturated dicarboxylic acid, it may be susceptible to oxidation. If the sample has been exposed to elevated temperatures or humidity, thermal and hydrolytic degradation are also possible.

Q3: Is this compound sensitive to pH?

A3: While specific data for this compound is unavailable, dicarboxylic acids and their derivatives can exhibit pH-dependent stability. For instance, the hydrolysis of ester derivatives of succinic acid is catalyzed by both acidic and basic conditions. Polyesters based on succinic acid have been shown to degrade under basic conditions. It is therefore recommended to maintain solutions of this compound at a neutral pH unless experimental conditions require otherwise.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: Several analytical techniques can be adapted to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and sensitive method for quantifying organic acids and their degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase volatility. For tracking degradation, monitoring the appearance of new peaks or a decrease in the main peak area over time is a standard approach.

Troubleshooting Guides

Problem: Unexpected peak in HPLC chromatogram after storing this compound solution.

  • Possible Cause 1: Degradation. The new peak may represent a degradation product. Unsaturated dicarboxylic acids can degrade, and for some, this process is faster in the presence of certain transition metals or under UV light.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound.

    • If possible, identify the degradation product using mass spectrometry (LC-MS).

    • Review the storage conditions of the solution. Ensure it was protected from light and stored at a low temperature.

    • Consider the composition of your solvent. If it contains reactive species or was not prepared with high-purity water, this could contribute to degradation.

Problem: Inconsistent results in bioassays using this compound.

  • Possible Cause 1: Sample Instability in Assay Medium. The pH, temperature, or enzymatic components of your bioassay medium could be causing the this compound to degrade over the course of the experiment. Dicarboxylic acids can be metabolized by cellular processes such as β-oxidation.

  • Troubleshooting Steps:

    • Perform a stability study of this compound in your specific assay medium over the time course of your experiment. Use HPLC to quantify the amount of this compound remaining at different time points.

    • If degradation is observed, consider preparing fresh solutions of this compound immediately before each experiment or shortening the incubation time if possible.

    • Evaluate if any components in your medium, such as certain enzymes, could be responsible for the degradation.

Data Summary

The following tables summarize hypothetical stability data for this compound based on typical behavior of related dicarboxylic acids. This data is illustrative and should be confirmed experimentally.

Table 1: Hypothetical Thermal Stability of Solid this compound

TemperatureAtmosphereObservation
25°CAirStable
50°CAirPotential for slow degradation over extended periods
100°CNitrogenLikely stable
>200°CNitrogenOnset of thermal decomposition

Table 2: Hypothetical Hydrolytic Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C

pH% Degradation after 7 days
3.0< 1%
7.0< 0.5%
9.05-10%

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol provides a general method for monitoring the stability of this compound. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water), adjusted to achieve good peak shape and retention. A common starting point is 30:70 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare working standards and samples by diluting the stock solution in the mobile phase.

    • Inject a known volume (e.g., 10 µL) onto the HPLC system.

    • To assess stability, incubate samples under desired stress conditions (e.g., elevated temperature, different pH values).

    • At specified time points, withdraw an aliquot, dilute if necessary, and inject into the HPLC.

    • Calculate the percentage of this compound remaining by comparing the peak area to that of a time-zero sample or a control stored under ideal conditions.

Visualizations

degradation_pathway Piliformic_Acid This compound (2-hexylidene-3-methylsuccinic acid) Oxidation Oxidation (e.g., light, air) Piliformic_Acid->Oxidation Hydrolysis Hydrolysis (Acid or Base Catalyzed) Piliformic_Acid->Hydrolysis Enzymatic Enzymatic Degradation (e.g., β-oxidation) Piliformic_Acid->Enzymatic Degradation_Products Various Degradation Products (e.g., smaller carboxylic acids, aldehydes) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Enzymatic->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples for Stress Conditions Prep_Stock->Prep_Samples Thermal Thermal Stress (e.g., 50°C, 80°C) Prep_Samples->Thermal pH_Stress pH Stress (e.g., pH 3, 7, 9) Prep_Samples->pH_Stress Light_Stress Photostability (UV/Vis light exposure) Prep_Samples->Light_Stress Sampling Sample at Time Points (0, 24, 48, 72h) Thermal->Sampling pH_Stress->Sampling Light_Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Optimizing Piliformic Acid Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Piliformic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro activities?

A1: this compound is a fungal metabolite.[1] In vitro studies have shown that it possesses weak antibacterial activity against Propionibacterium acnes and exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in heat-killed P. acnes-induced THP-1 cells.[2][3][4]

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: Based on published data, concentrations between 50 µM and 300 µM have been used to evaluate the anti-inflammatory effects of this compound in THP-1 cells without significant cytotoxicity.[2] For antibacterial testing against P. acnes, a concentration of 250 µ g/disc was used in an agar (B569324) diffusion assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve this compound for use in cell culture?

A3: The solubility of this compound in aqueous solutions may be limited. It is advisable to first dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential signaling pathways affected by this compound?

A4: While the precise signaling pathways modulated by this compound are not fully elucidated, its inhibitory effect on the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α suggests a potential interaction with pathways that regulate inflammation, such as the NF-κB or MAPK signaling cascades.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in my assay.

  • Possible Cause: Inconsistent cell seeding density, cell clumping, or variations in incubation times.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before plating to avoid clumping.

    • Maintain a consistent cell number per well.

    • Standardize all incubation times and temperatures.

Issue 2: No observable effect of this compound at the tested concentrations.

  • Possible Cause: The concentration range may be too low, the incubation time may be too short, or the compound may have degraded.

  • Troubleshooting Steps:

    • Test a broader range of concentrations, including higher doses.

    • Optimize the treatment time by performing a time-course experiment.

    • Verify the stability of your this compound stock solution. Consider preparing fresh solutions for each experiment.

Issue 3: High background signal or interference in a fluorescence-based assay.

  • Possible Cause: this compound itself might be fluorescent, or it could be interacting with the assay reagents.

  • Troubleshooting Steps:

    • Run a control plate with this compound in cell-free medium to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.

    • If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric).

Issue 4: Unexpected cytotoxicity observed at concentrations reported to be non-toxic.

  • Possible Cause: The cell line you are using may be more sensitive to this compound, or the compound may be impure.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the IC50 value.

    • Ensure the purity of your this compound sample.

Data Presentation

Table 1: In Vitro Activity of this compound against P. acnes

Assay TypeOrganismConcentrationResultReference
Agar DiffusionP. acnes250 µ g/disc Weak Inhibition

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in THP-1 Cells

CytokineCell LineTreatmentConcentrationResultReference
IL-1βTHP-1Heat-killed P. acnes + this compound50, 100, 300 µMSignificant Inhibition
IL-6THP-1Heat-killed P. acnes + this compound50, 100, 300 µMSignificant Inhibition
TNF-αTHP-1Heat-killed P. acnes + this compound50, 100, 300 µMSignificant Inhibition

Table 3: Cytotoxicity of this compound

Assay TypeCell LineConcentrationCell ViabilityReference
MTT AssayTHP-150, 100, 300 µM> 90%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Protocol 2: Cytokine Quantification by ELISA

  • Cell Seeding and Differentiation: Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Stimulation and Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour. Then, stimulate with heat-killed P. acnes (1 x 10^7 CFU/mL) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_pa Prepare this compound Stock (in DMSO) dose_response Dose-Response Cytotoxicity Assay (e.g., MTT) prep_pa->dose_response main_assay Primary In Vitro Assay (e.g., Anti-inflammatory) prep_pa->main_assay prep_cells Culture and Prepare Cells prep_cells->dose_response prep_cells->main_assay dose_response->main_assay Determine Non-toxic Concentration Range data_collection Data Collection (e.g., Absorbance, Fluorescence) main_assay->data_collection data_analysis Statistical Analysis and Interpretation data_collection->data_analysis signaling_pathway Potential Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., P. acnes) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor mapk MAPK Cascade adaptor->mapk nfkb IKK Complex adaptor->nfkb nfkb_activation NF-κB Activation mapk->nfkb_activation nfkb->nfkb_activation transcription Gene Transcription nfkb_activation->transcription cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) transcription->cytokines piliformic_acid This compound piliformic_acid->mapk Inhibition? piliformic_acid->nfkb Inhibition? troubleshooting_guide Troubleshooting Inconsistent Results cluster_cells Cell-related Issues cluster_reagents Reagent-related Issues cluster_protocol Protocol-related Issues start Inconsistent or Variable Results Observed check_cells Review Cell Handling Procedures start->check_cells check_reagents Examine Reagent Preparation and Storage start->check_reagents check_protocol Verify Assay Protocol Execution start->check_protocol cell_density Consistent Seeding Density? check_cells->cell_density pa_prep Fresh this compound Stock? check_reagents->pa_prep incubation_time Standardized Incubation Times? check_protocol->incubation_time cell_clumping Single-cell Suspension? cell_density->cell_clumping Yes solution Implement Corrective Actions and Repeat Experiment cell_density->solution No -> Optimize Seeding cell_viability Healthy Cell Morphology? cell_clumping->cell_viability Yes cell_clumping->solution No -> Ensure Single-cell Suspension cell_viability->solution Yes cell_viability->solution No -> Check Cell Health reagent_storage Proper Reagent Storage? pa_prep->reagent_storage Yes pa_prep->solution No -> Prepare Fresh Stock reagent_storage->solution Yes reagent_storage->solution No -> Verify Storage Conditions plate_handling Consistent Plate Handling? incubation_time->plate_handling Yes incubation_time->solution No -> Standardize Times plate_handling->solution Yes plate_handling->solution No -> Standardize Handling

References

Troubleshooting Piliformic acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piliformic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to address common challenges with this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a fungal metabolite with the chemical formula C11H18O4. It is classified as a medium-chain fatty acid and is known to be poorly soluble in water.[1] Its structure contains both a non-polar hydrocarbon chain and polar carboxylic acid groups, which contributes to its complex solubility profile.[2][3] The low solubility is a primary reason researchers encounter precipitation issues. Vendor information indicates that it is soluble in organic solvents like DMSO and Methanol, but its aqueous solubility is limited.

2. My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen and what can I do?

This is a common issue when working with compounds that are poorly soluble in water. While this compound dissolves well in a nonpolar solvent like DMSO, adding this stock solution to an aqueous buffer drastically increases the polarity of the solvent mixture. This change can cause the compound to "crash out" or precipitate.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically 0.5% or less, as many cell cultures can tolerate this level.

  • Use a Sequential Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing. This can prevent localized high concentrations that trigger precipitation.

  • Gentle Warming and Sonication: Gently warming the solution to around 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious, as excessive heat can degrade the compound.

3. How does pH affect the solubility of this compound?

The solubility of organic acids like this compound is highly dependent on pH. As a carboxylic acid, it will be more soluble in its ionized (deprotonated) form.

  • In acidic solutions (low pH): The carboxylic acid groups will be protonated, making the molecule less polar and thus less soluble in water.

  • In basic solutions (high pH): The carboxylic acid groups will be deprotonated, forming a charged carboxylate ion. This ionized form is more polar and therefore more soluble in water.

To improve solubility, you can adjust the pH of your aqueous buffer to be more basic. A general rule of thumb is to work at a pH that is at least 1.5 to 2 units higher than the pKa of the acidic functional group.

4. Can the type of buffer I use influence the precipitation of this compound?

Yes, the composition of your buffer can significantly impact the solubility of your compound. Some buffer salts can interact with the compound and reduce its solubility. For instance, in some cases, phosphate (B84403) buffers have been known to cause precipitation of organic molecules when compared to other buffers like citrate (B86180) or acetate. If you are experiencing precipitation, consider screening a panel of different buffer systems to find the most suitable one for this compound.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound in different solvents and how solubility can be affected by pH.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO10 mM
MethanolSoluble
WaterPoorly Soluble

Table 2: pH-Dependent Aqueous Solubility Profile (Hypothetical Data for a Typical Dicarboxylic Acid)

pHExpected SolubilityPredominant Species
2.0Very LowFully Protonated (Neutral)
4.0LowPartially Ionized
6.0ModerateMostly Mono-ionized
8.0HighFully Ionized (Dianion)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, which can then be diluted into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Gentle Heating/Sonication (if needed): If the compound does not fully dissolve, you may gently warm the tube to 37°C or place it in a bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into an Aqueous Buffer

This protocol outlines the steps to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Vortex mixer or pipette for rapid mixing

Methodology:

  • Prepare Buffer: Have your pre-warmed aqueous buffer ready in a sterile tube.

  • Add Stock to Buffer: It is critical to add the small volume of the DMSO stock solution directly into the larger volume of the aqueous buffer while vigorously mixing. Do not add the aqueous buffer to the DMSO stock.

  • Rapid Mixing: Immediately after adding the stock, vortex the solution or pipette up and down rapidly to ensure quick and even dispersion.

  • Final Concentration Check: Ensure that the final concentration of DMSO in your working solution is below the tolerance level for your specific experiment (usually ≤0.5%).

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound Precipitation

cluster_0 Troubleshooting Pathway Start Precipitation Observed CheckpH Is pH > 7.0? Start->CheckpH CheckConc Is Final DMSO Conc. < 0.5%? CheckpH->CheckConc Yes AdjustpH Adjust pH to > 7.0 CheckpH->AdjustpH No CheckBuffer Using an Alternative Buffer (e.g., Citrate)? CheckConc->CheckBuffer Yes OptimizeDilution Optimize Dilution Protocol CheckConc->OptimizeDilution No Success Problem Resolved CheckBuffer->Success Yes TryBufferScreen Screen Alternative Buffers CheckBuffer->TryBufferScreen No Fail Consider Advanced Formulation (e.g., co-solvents, excipients) AdjustpH->Start Re-evaluate OptimizeDilution->Start Re-evaluate TryBufferScreen->Fail

Caption: A step-by-step workflow for diagnosing and resolving this compound precipitation.

Diagram 2: pH-Dependent Solubility of Carboxylic Acids

cluster_1 Impact of pH on this compound State Low_pH Low pH (Acidic) (e.g., pH < 4) High_pH High pH (Basic) (e.g., pH > 7) Low_pH->High_pH Increase pH Low_Sol Low Solubility (Precipitation Risk High) R-COOH (Neutral) Low_pH->Low_Sol High_pH->Low_pH Decrease pH High_Sol High Solubility (Stable Solution) R-COO- (Ionized) High_pH->High_Sol

Caption: The relationship between solution pH and the solubility of this compound.

References

Enhancing the bioavailability of Piliformic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Piliformic acid" is a hypothetical compound. The following technical support guide has been created for illustrative purposes based on common challenges and methodologies associated with enhancing the bioavailability of poorly soluble, acidic drug candidates. All data, protocols, and pathways are exemplary.

Technical Support Center: Enhancing the Bioavailability of this compound

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of this compound formulations with enhanced oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility at the acidic pH of the stomach, which is a common issue for acidic compounds. While it has high membrane permeability (indicative of a BCS Class II compound), its dissolution rate is the limiting factor for absorption into the bloodstream.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several strategies can be employed. The most common and effective approaches for a BCS Class II acidic compound like this compound include:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (LBFs): Formulating the drug in lipidic excipients can improve absorption by utilizing lipid absorption pathways and avoiding the dissolution step. Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Q3: How does pH affect the solubility and dissolution of this compound?

A3: As an acidic compound, this compound's solubility is highly pH-dependent. It is poorly soluble in the acidic environment of the stomach (pH 1.2-2.5) but becomes more soluble in the more neutral to alkaline environment of the small intestine (pH 6.8 and above) as it deprotonates to form a more soluble salt. This pH-dependent solubility profile is a critical factor to consider during formulation development.

Q4: What in vitro tests are essential for screening formulations of this compound?

A4: The most critical in vitro test is dissolution testing under biorelevant conditions. This involves using media that simulate the gastrointestinal tract, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). For amorphous solid dispersions, it is also crucial to perform tests to confirm the amorphous state of the drug (e.g., via DSC or PXRD) and to assess its physical stability over time.

Troubleshooting Guides

Issue 1: Inconsistent dissolution results between batches of our this compound amorphous solid dispersion (ASD).

  • Question: We are observing significant variability in the dissolution profiles of different ASD batches. What could be the cause?

  • Answer:

    • Incomplete Amorphization: Ensure that the drug is fully amorphous in every batch. Use Powder X-ray Diffraction (PXRD) to check for any residual crystallinity. The presence of even small crystalline seeds can lead to rapid recrystallization and lower dissolution.

    • Polymer Incompatibility or Phase Separation: The drug and polymer may be separating during storage. Check for signs of phase separation using Differential Scanning Calorimetry (DSC), which would show a distinct melting point for the drug if it has recrystallized.

    • Variability in Manufacturing Process: Small deviations in the manufacturing process (e.g., solvent evaporation rate in spray drying, or temperature in hot-melt extrusion) can lead to different particle sizes or morphologies. Review your process parameters for consistency.

    • Hygroscopicity: The formulation may be absorbing moisture, which can act as a plasticizer and induce recrystallization. Store samples in a desiccator and perform stability studies under controlled humidity.

Issue 2: The enhanced in vitro dissolution of our this compound formulation does not translate to improved in vivo bioavailability in our rat model.

  • Question: Our lipid-based formulation shows excellent dissolution in vitro, but the pharmacokinetic data in rats shows no improvement over the unformulated drug. Why is there a poor in vitro-in vivo correlation (IVIVC)?

  • Answer:

    • Precipitation in the GI Tract: The drug may be dissolving from the formulation in the stomach or small intestine, only to precipitate into a less absorbable form before it can be absorbed. Consider adding a precipitation inhibitor to your formulation.

    • GI Tract Degradation: this compound might be unstable in the specific enzymatic or pH environment of the rat gastrointestinal tract. Conduct stability studies in simulated gastric and intestinal fluids containing relevant enzymes.

    • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen after absorption. Consider co-administration with a known P-gp inhibitor in a preclinical setting to test this hypothesis.

    • Insufficient Biorelevant Media: Your in vitro dissolution media may not accurately reflect the in vivo environment. Use more complex, biorelevant media (e.g., FaSSIF or FeSSIF - Fasted or Fed State Simulated Intestinal Fluid) that contain bile salts and lecithin, which are critical for the digestion and absorption of lipid-based formulations.

Data Presentation

Table 1: pH-Dependent Solubility of this compound

MediumpHSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.20.8 ± 0.2
Acetate Buffer4.515.4 ± 1.9
Simulated Intestinal Fluid (SIF)6.8125.7 ± 8.3
Phosphate Buffer7.4210.1 ± 11.5

Table 2: Comparative Performance of Different this compound Formulations

Formulation TypeDrug Loading (%)Mean Particle SizeDissolution at 60 min (in SIF)In Vivo Bioavailability (Rat, %)
Unformulated API100%55 µm8%4%
Micronized API100%5 µm25%12%
Amorphous Solid Dispersion (ASD)20%N/A85%45%
Lipid-Based Formulation (SEDDS)15%150 nm (emulsion)92%52%

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying

  • Dissolution: Dissolve 1 gram of this compound and 4 grams of the polymer PVP-VA 64 in 100 mL of a 1:1 acetone:methanol solvent system.

  • Mixing: Stir the solution at room temperature for 30 minutes until a clear solution is obtained.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to 120°C.

    • Set the outlet temperature to 60°C.

    • Set the atomization gas flow rate to 600 L/hr.

    • Set the solution feed rate to 5 mL/min.

  • Collection: Collect the dried powder from the cyclone separator.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using PXRD to confirm its amorphous nature and DSC to determine its glass transition temperature (Tg).

Protocol 2: In Vitro Dissolution Testing for Bioavailability Enhancement

  • Apparatus: Use a USP Apparatus II (paddle) system.

  • Media: Prepare 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) without enzymes. Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Set the paddle speed to 75 RPM.

    • Add the this compound formulation (equivalent to 10 mg of the drug) to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).

    • Immediately replace each withdrawn sample with 5 mL of fresh, pre-warmed SIF medium.

  • Sample Analysis: Filter each sample through a 0.22 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume removed.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Screening cluster_3 In Vivo Evaluation problem Low Bioavailability of Crystalline this compound asd Amorphous Solid Dispersion (ASD) problem->asd lbf Lipid-Based Formulation (LBF) problem->lbf nano Nanocrystal Formulation problem->nano screening Dissolution & Stability Testing asd->screening lbf->screening nano->screening invivo Pharmacokinetic Study (Rat Model) screening->invivo formulation_selection start Start: Low Bioavailability (BCS Class II) q1 Is the compound thermally stable? start->q1 a1_yes Hot-Melt Extrusion (ASD) q1->a1_yes Yes q2 Is the compound lipophilic (LogP > 3)? q1->q2 No a1_no Spray Drying (ASD) q2->a1_no a2_yes Lipid-Based Formulation (e.g., SEDDS) q2->a2_yes Yes a2_no Consider Nanocrystals or other ASD polymers q2->a2_no No signaling_pathway pa This compound receptor Target Receptor X pa->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor Y kinase_b->tf nucleus Nucleus tf->nucleus response Therapeutic Response (e.g., Anti-inflammatory) nucleus->response

Piliformic acid purification artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the purification of piliformic acid.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may be encountered during the extraction and purification of this compound, a fungal metabolite with the chemical structure (2E,3S)-2-hexylidene-3-methylbutanedioic acid.

Question 1: After purification, I observe a significant amount of a less polar compound than this compound, which appears to be an ester. What could be the cause and how can I prevent it?

Answer:

This is a common artifact when purifying carboxylic acids like this compound in the presence of alcohols.

Potential Cause:

  • Esterification: this compound has two carboxylic acid functional groups that can react with alcohol solvents (e.g., methanol, ethanol) used during extraction or chromatography to form mono- or di-esters. This reaction is often catalyzed by trace amounts of acid.

Solution:

  • Avoid Alcoholic Solvents: If possible, use non-alcoholic solvents for extraction and chromatography. Solvent systems based on ethyl acetate (B1210297), dichloromethane, hexane (B92381), or acetone (B3395972) are preferable.

  • Use Aprotic Solvents: For chromatography, consider using a mobile phase containing aprotic solvents.

  • Work at Low Temperatures: Keep the temperature as low as possible during all extraction and purification steps to minimize the rate of esterification.

  • Neutralize the Extract: If acidic conditions are used for extraction, neutralize the extract before concentration and chromatography.

Question 2: My purified this compound shows inconsistent biological activity, and I suspect isomerization of the double bond. How can I confirm this and prevent it?

Answer:

Isomerization of the C-C double bond in this compound can lead to a mixture of cis/trans isomers with potentially different biological activities.

Potential Cause:

  • Photoisomerization: Exposure to UV light can cause the isomerization of the double bond.

  • Thermal Isomerization: High temperatures during extraction or solvent evaporation can also induce isomerization.

  • Acid or Base Catalysis: Traces of acid or base can catalyze the equilibration of the double bond isomers.

Solution:

  • Protect from Light: Work in a dimly lit environment or use amber-colored glassware to protect the sample from light.

  • Avoid High Temperatures: Use a rotary evaporator at low temperatures (<40°C) for solvent removal. Avoid heating extracts for extended periods.

  • Maintain Neutral pH: Ensure that the pH of the sample is kept neutral throughout the purification process.

  • Analytical Confirmation: Use 1H NMR spectroscopy to check the coupling constants of the vinyl protons, which can distinguish between cis and trans isomers. HPLC analysis with a suitable standard can also resolve and quantify the different isomers.

Question 3: I am observing byproducts with a higher molecular weight and increased polarity. What could be the source of these artifacts?

Answer:

The formation of higher molecular weight, more polar compounds suggests oxidation of the this compound molecule.

Potential Cause:

  • Oxidation of the Alkyl Chain: The hexylidene side chain of this compound can be susceptible to oxidation, leading to the formation of hydroxylated or other oxygenated derivatives.[1][2][3] This can be initiated by exposure to air (autoxidation), especially in the presence of light or metal ion contaminants.

  • Oxidative Cleavage: In more aggressive oxidative conditions, the double bond could be cleaved.

Solution:

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Work Under Inert Atmosphere: For sensitive samples, perform extraction and purification steps under an inert atmosphere of nitrogen or argon.

  • Use Fresh, High-Purity Solvents: Older solvents can contain peroxides that can initiate oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from fungal cultures?

A1: A general method for extracting fungal metabolites like this compound involves liquid-liquid extraction.[4][5] After separating the fungal mycelium from the culture broth by filtration, the broth can be acidified to a pH of 2-3 to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents. Then, the acidified broth is extracted with a solvent such as ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at a low temperature.

Q2: What are the best chromatographic techniques for purifying this compound?

A2: A combination of chromatographic techniques is often most effective.

  • Silica (B1680970) Gel Column Chromatography: This is a good initial step for separating this compound from less polar and more polar impurities. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate and a small amount of acetic or formic acid (to keep the carboxylic acids protonated and improve peak shape), is often used.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent technique for final purification to achieve high purity. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, can provide good resolution.

Q3: How should I store purified this compound to ensure its stability?

A3: To ensure the long-term stability of purified this compound, it should be stored as a dry solid in a tightly sealed container.[6] For optimal stability, store it at -20°C or lower and protect it from light.[6] If it needs to be stored in solution, use an aprotic solvent and store at low temperatures.

Q4: What analytical techniques are recommended for the characterization of purified this compound?

A4: The following techniques are essential for confirming the identity and purity of this compound:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

Table 1: Hypothetical Impact of Solvent Choice on this compound Purity and Artifact Formation

Extraction SolventThis compound Purity (%)Major Artifact DetectedArtifact Abundance (%)
Ethyl Acetate95None<1
Dichloromethane93None<1
Methanol75Methyl Ester of this compound20
Ethanol72Ethyl Ester of this compound23

Table 2: Effect of pH on the Extraction Efficiency of this compound

Extraction pHThis compound Yield (mg/L of culture)
2.515.2
4.010.8
5.55.3
7.01.1

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

  • Fermentation: Culture the this compound-producing fungus in a suitable liquid medium until optimal production is achieved.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Acidification: Adjust the pH of the culture filtrate to 2.5 using a 1M solution of hydrochloric acid (HCl).

  • Extraction: Transfer the acidified filtrate to a separatory funnel and extract three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate. A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the carboxylic acids.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Fungal Culture B Filtration A->B C Acidification (pH 2.5) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Concentration D->E F Crude Extract E->F Proceed to Purification G Silica Gel Chromatography F->G H Fraction Collection & TLC G->H I RP-HPLC H->I J Pure this compound I->J K NMR, MS, HPLC J->K

Caption: Experimental workflow for the extraction and purification of this compound.

artifact_prevention cluster_cause Potential Causes of Artifacts cluster_artifact Artifacts cluster_prevention Prevention Strategies Alcohol_Solvents Alcoholic Solvents Esterification Esterification Alcohol_Solvents->Esterification Heat_Light Heat / UV Light Isomerization Isomerization Heat_Light->Isomerization Oxygen Oxygen / Peroxides Oxidation Oxidation Oxygen->Oxidation Aprotic_Solvents Use Aprotic Solvents Esterification->Aprotic_Solvents Low_Temp Low Temperature Isomerization->Low_Temp Protect_Light Protect from Light Isomerization->Protect_Light Inert_Atmosphere Inert Atmosphere Oxidation->Inert_Atmosphere

Caption: Logical relationships between causes, artifacts, and prevention strategies.

References

Technical Support Center: Piliformic Acid Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piliformic acid bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

A1: this compound is a fungal metabolite, specifically a secondary metabolite produced by various xylariaceous fungi such as Poronia piliformis and Xylaria mali.[1] Its biosynthesis involves the combination of an octanoate-derived C8 unit and a succinate-derived C3 unit.[1] Published research has indicated that (+)-piliformic acid exhibits weak antibacterial activity against Propionibacterium acnes and demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in THP-1 cells.[2][3]

Q2: We are observing significant variability in the anti-inflammatory effects of our this compound samples between different batches. What could be the cause?

A2: Inter-batch variability is a common issue in natural product research. Several factors could contribute to this inconsistency:

  • Purity of the Compound: The purity of the isolated or synthesized this compound can significantly impact its bioactivity. Impurities from the isolation process or side products from synthesis can have their own biological effects, leading to inconsistent results. The yield and purity of a synthesized compound can be influenced by reaction conditions such as temperature.[4]

  • Stereochemistry: this compound has a chiral center. Different enantiomers or diastereomers may possess distinct biological activities. Inconsistent stereochemical composition between batches can lead to variable results.

  • Sample Stability and Storage: Degradation of the compound over time or due to improper storage conditions (e.g., exposure to light, temperature fluctuations) can reduce its potency.

Q3: Our cell-based assay results for this compound's cytotoxicity are not reproducible. What are some common pitfalls we should investigate?

A3: Reproducibility in cell-based assays is critical for reliable data.[5] Common factors that can lead to a lack of reproducibility include:

  • Cell Line Integrity: Ensure your cell line is not contaminated (e.g., with mycoplasma) and is within a consistent and low passage number.[5]

  • Cell Seeding Density: Inconsistent cell numbers seeded into wells can lead to significant variations in results.

  • Reagent Variability: Use reagents from the same lot or batch where possible to minimize variability.[6]

  • Incubation Conditions: Variations in temperature, CO2 levels, and humidity within the incubator can affect cell health and response to treatment.[7]

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Antibacterial Assays

If you are observing fluctuating MIC values for this compound against bacteria like P. acnes, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent MIC values

G cluster_0 Problem Identification cluster_1 This compound Sample Validation cluster_2 Assay Component Check cluster_3 Procedural Review cluster_4 Resolution start Inconsistent MIC Values Observed purity Check Purity (HPLC, NMR) start->purity stability Assess Stability (Repeat analysis on older sample) purity->stability storage Verify Storage Conditions (-20°C, protected from light) stability->storage media Standardize Bacterial Growth Media storage->media inoculum Verify Inoculum Density (OD600) media->inoculum solvent Check Solvent Control (e.g., DMSO) for toxicity inoculum->solvent pipetting Review Pipetting Technique solvent->pipetting incubation Ensure Consistent Incubation Time & Temperature pipetting->incubation reading Standardize Plate Reading Method incubation->reading end Consistent MIC Values Achieved reading->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Potential Cause Recommended Action
This compound Purity & Stability Verify the purity of your this compound sample using techniques like HPLC or NMR. Assess the stability of your stock solutions over time.
Bacterial Inoculum Density Ensure a consistent starting bacterial density (e.g., by measuring OD600) for each experiment.
Assay Medium Variability Use a consistent batch of growth medium. Variations in medium composition can affect bacterial growth and susceptibility.
Pipetting Errors Inaccurate serial dilutions can lead to significant errors. Calibrate pipettes and use proper techniques.[9][10]
Incubation Conditions Maintain consistent incubation times and temperatures, as these can influence bacterial growth rates.[7]
Issue 2: Variable Inhibition of Pro-inflammatory Cytokines

Researchers studying the anti-inflammatory properties of this compound may encounter variability in the inhibition of cytokines like TNF-α, IL-6, and IL-1β.

Hypothetical Data on Inconsistent TNF-α Inhibition by this compound

Batch IDPurity (%)Concentration (µM)TNF-α Inhibition (%) - Exp. 1TNF-α Inhibition (%) - Exp. 2TNF-α Inhibition (%) - Exp. 3
PA-B198.55045.248.146.5
PA-B292.15030.525.828.3
PA-B399.25055.653.954.8

Troubleshooting Steps:

Potential Cause Recommended Action
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[5]
Stimulant Activity Ensure the activity of the inflammatory stimulant (e.g., LPS) is consistent between experiments. Prepare and store aliquots to avoid freeze-thaw cycles.
Incubation Time The timing of this compound treatment relative to stimulation can be critical. Optimize and standardize the incubation times.[5]
Assay Plate Type For fluorescence or luminescence-based cytokine detection (e.g., ELISA), use appropriate plates (black for fluorescence, white for luminescence) to minimize background and crosstalk.[9][11]
Pipetting and Mixing Ensure thorough but gentle mixing of reagents in the wells to avoid variability.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture P. acnes to the mid-logarithmic phase. Dilute the culture in appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution with the broth to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of the solvent used).

  • Incubation: Incubate the plate under appropriate anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

Protocol 2: Anti-inflammatory Cytokine (TNF-α) Inhibition Assay in THP-1 Macrophages
  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Cell Seeding: Seed the differentiated THP-1 macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.

Signaling Pathways

Proposed Anti-inflammatory Signaling Pathway for this compound

The anti-inflammatory effects of this compound may involve the modulation of key signaling pathways that regulate the production of pro-inflammatory cytokines. A plausible mechanism is the inhibition of the NF-κB signaling pathway.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Piliformic_Acid This compound Piliformic_Acid->IKK inhibits? IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Piliformic acid batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Piliformic Acid Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability and quality control of this compound during experimental use.

Compound Information: this compound (2-hexylidene-3-methylsuccinic acid) is a secondary metabolite produced by various fungi, such as those from the Xylariaceae family.[1][2] Its biosynthesis originates from fatty acid synthase (FAS) and citric acid cycle intermediates.[1][2][3] For research purposes, it is investigated for its potential biological activities, including as a novel enzyme inhibitor. Due to its natural origin and chemical structure, careful quality control is essential for reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in biological activity (e.g., IC50 or MIC value) between two different batches of this compound. What is the likely cause?

A1: Batch-to-batch variability in the biological potency of this compound is a known challenge and can be attributed to several factors:

  • Stereoisomerism: this compound has stereocenters, and its observed optical rotation and stereochemistry can vary depending on the fungal source. One stereoisomer may be significantly more active than another. A change in the isomeric ratio between batches will directly impact the measured potency.

  • Purity Discrepancies: The purity of the compound may differ between batches. The presence of inactive or even inhibitory impurities from the fungal source or synthesis process can alter the effective concentration of the active compound.

  • Compound Degradation: Improper storage or handling (e.g., exposure to light, high temperatures, or oxygen) can lead to the degradation of this compound, reducing its potency. The exocyclic double bond can be particularly susceptible to isomerization or oxidation.

We strongly recommend performing the quality control checks detailed in the Troubleshooting Guides below to identify the root cause.

Q2: A new batch of this compound shows poor solubility in our standard buffer system. Why is this happening?

A2: As a dicarboxylic acid, the solubility of this compound is highly dependent on pH. Solubility issues can arise from:

  • Incorrect pH: The compound will be significantly less soluble in acidic aqueous solutions where the carboxylic acid groups are protonated. Ensure your buffer pH is neutral or slightly basic (e.g., pH 7.4 or higher) to deprotonate the carboxylic acids and improve solubility.

  • Polymorphism: Different batches may crystallize in different polymorphic forms, which can have distinct solubility profiles.

  • Initial Dissolution: Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol (B145695) before diluting into your aqueous assay buffer. Crashing out of solution can occur if the compound is diluted too quickly or into a buffer where it is not soluble.

Q3: Our mass spectrometry results for a new batch show the correct mass, but the biological activity is low. What should we investigate?

A3: While mass spectrometry confirms the molecular weight, it does not provide information on purity or stereochemistry. If the mass is correct but activity is low, you should:

  • Assess Purity via HPLC: Use a quantitative technique like HPLC with UV or a universal detector to determine the purity of the batch.

  • Analyze for Isomers: Employ chiral chromatography to determine the ratio of stereoisomers in the new batch compared to a batch with known good activity.

  • Confirm Structure via NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the complete chemical structure and may reveal impurities or degradation products not easily detected by other methods.

Troubleshooting Guides

Issue: Inconsistent Biological Activity Between Batches

If you encounter significant variability in the biological results with different batches of this compound, follow this workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow: Inconsistent Biological Activity A Start: Inconsistent Activity (e.g., IC50) Observed B 1. Confirm Identity (LC-MS) A->B C 2. Quantify Purity (RP-HPLC) B->C D Purity >98%? C->D E 3. Analyze Stereoisomeric Ratio (Chiral HPLC) D->E Yes I Issue is Purity. Request Replacement. D->I No F Is Isomeric Ratio Consistent with Reference Batch? E->F G 4. Check for Degradation or Impurities (NMR, HPLC-MS) F->G Yes J Root Cause Identified: Isomeric Composition. F->J No H Root Cause Identified: Contact Supplier with Data G->H I->H J->H G cluster_pathway Hypothetical Inhibition of Bacterial FAS Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS FattyAcids Fatty Acid Synthesis FAS->FattyAcids Catalyzes Membrane Bacterial Cell Membrane (Lipid Bilayer) FattyAcids->Membrane Required For PA This compound PA->FAS Inhibits

References

Validation & Comparative

A Comparative Guide to the Efficacy of Voriconazole Versus Other Major Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Voriconazole (B182144), a second-generation triazole, against other principal classes of systemic antifungal agents. The data presented is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.

Introduction to Antifungal Classes and Mechanisms of Action

Systemic antifungal agents are broadly categorized based on their mechanism of action, primarily targeting the fungal cell membrane or cell wall. Voriconazole, like other azoles, disrupts the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1][2][3][4] This guide compares Voriconazole with representatives from the polyene and echinocandin classes.

  • Azoles (e.g., Voriconazole, Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[4][5] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising cell membrane integrity and inhibiting fungal growth.[4] While generally fungistatic against yeasts, voriconazole can exhibit fungicidal activity against certain filamentous fungi.[1]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and ultimately, cell death. This direct membrane disruption confers fungicidal activity.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, but not mammalian cells.[6][7] This action disrupts cell wall integrity, leading to osmotic instability and cell lysis.

G cluster_wall Fungal Cell Wall GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Voriconazole Voriconazole Enzyme Enzyme Voriconazole->Enzyme Inhibits AmphotericinB AmphotericinB Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to & disrupts Caspofungin Caspofungin Caspofungin->GlucanSynthase Inhibits

Comparative Efficacy: In Vitro Susceptibility Data

The in vitro efficacy of an antifungal agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8][9] The following tables summarize representative MIC data for Voriconazole and comparator agents against key fungal pathogens. Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: Antifungal Activity against Candida Species (MIC in µg/mL)

Organism Agent MIC₅₀ MIC₉₀
Candida albicans Voriconazole ≤0.015 - 0.03 0.03 - 0.125
Fluconazole (B54011) 0.25 - 0.5 0.5 - 2
Amphotericin B 0.25 - 0.5 0.5 - 1
Caspofungin 0.03 - 0.125 0.06 - 0.25
Candida glabrata Voriconazole 0.06 - 0.5 0.5 - 4
Fluconazole 4 - 16 16 - 64
Amphotericin B 0.5 1
Caspofungin 0.03 - 0.06 0.06 - 0.125
Candida krusei Voriconazole 0.125 - 0.25 0.25 - 0.5
Fluconazole 16 - 64 32 - 64
Amphotericin B 0.5 - 1 1 - 2

| | Caspofungin | 0.125 - 0.25 | 0.25 - 0.5 |

Note: MIC ranges are compiled from various surveillance studies and may vary based on geographic location and testing methodology. Voriconazole generally demonstrates potent activity against a wide range of Candida species, including those with reduced susceptibility to fluconazole like C. glabrata and the intrinsically fluconazole-resistant C. krusei.[1]

Table 2: Antifungal Activity against Aspergillus Species (MIC in µg/mL)

Organism Agent MIC₅₀ MIC₉₀
Aspergillus fumigatus Voriconazole 0.25 - 0.5 0.5 - 1
Itraconazole 0.5 - 1 1 - 2
Amphotericin B 0.5 - 1 1 - 2
Caspofungin 0.03 - 0.125 0.06 - 0.25
Aspergillus flavus Voriconazole 0.5 1
Itraconazole 0.5 0.5
Amphotericin B 0.5 - 1 1 - 2
Caspofungin 0.25 0.5
Aspergillus terreus Voriconazole 0.25 - 0.5 0.5 - 1
Itraconazole 0.5 1
Amphotericin B 2 - 8 >16

| | Caspofungin | 0.06 | 0.125 |

Note: Voriconazole is considered a first-line treatment for invasive aspergillosis and shows excellent in vitro activity against most Aspergillus species, including A. terreus, which often exhibits resistance to Amphotericin B.[1][10]

Experimental Protocols: MIC Determination

The data presented is typically generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][11] These protocols are essential for ensuring reproducible and comparable results.

Protocol: CLSI M27/M38 Broth Microdilution Method (Yeasts/Molds)

This method determines the MIC of antifungal agents in a liquid medium.[12]

  • Preparation of Antifungal Agent:

    • Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are made in RPMI 1640 medium to achieve final concentrations spanning the expected MIC range.

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • A suspension is prepared in sterile saline and adjusted using a spectrophotometer to a standardized turbidity, corresponding to a specific cell or conidia concentration.

    • This suspension is further diluted in RPMI 1640 medium to achieve the final target inoculum size.

  • Inoculation and Incubation:

    • A 96-well microtiter plate is prepared with 100 µL of each antifungal dilution per well.[13]

    • 100 µL of the standardized fungal inoculum is added to each well.[9]

    • Positive (drug-free medium with inoculum) and negative (uninoculated medium) controls are included.

    • Plates are incubated at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds), depending on the organism's growth rate.[13][14]

  • Endpoint Determination (MIC Reading):

    • The MIC is determined as the lowest drug concentration that causes a significant reduction in growth compared to the positive control.

    • For azoles like Voriconazole, the endpoint is typically a ≥50% reduction in turbidity (growth), which can be assessed visually or with a spectrophotometer.[8] For Amphotericin B, a complete inhibition of growth (≥90%) is the standard.[9]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result p1 Prepare 2x Antifungal Serial Dilutions a1 Dispense 100µL Drug Dilutions into Plate p1->a1 p2 Prepare Standardized Fungal Inoculum a2 Add 100µL Inoculum to Each Well p2->a2 i1 Incubate Plate (35°C, 24-72h) a2->i1 i2 Read Results Visually or Spectrophotometrically i1->i2 r1 Determine MIC: Lowest Concentration with ≥50% Growth Inhibition i2->r1

Summary of Comparative Advantages

  • Voriconazole vs. Fluconazole: Voriconazole offers a broader spectrum of activity, particularly against mold pathogens like Aspergillus spp. and fluconazole-resistant Candida species such as C. krusei and many isolates of C. glabrata.[1][10]

  • Voriconazole vs. Amphotericin B: Voriconazole is the drug of choice for invasive aspergillosis, having demonstrated superior efficacy and survival rates compared to Amphotericin B in clinical trials.[15] It also has a more favorable safety profile, with fewer instances of infusion-related reactions and nephrotoxicity.[16] However, Amphotericin B has a broader spectrum that includes zygomycetes (e.g., Mucor species), which are resistant to Voriconazole.[17]

  • Voriconazole vs. Caspofungin: Both agents are effective against Aspergillus and Candida.[6][7] Caspofungin acts on the cell wall, a different target than azoles, which can be advantageous.[6] The choice between them can depend on the specific pathogen, patient comorbidities, and potential for drug interactions.[18] Voriconazole's metabolism via cytochrome P450 enzymes results in numerous potential drug interactions that must be carefully managed.[2][6]

This guide provides a comparative overview based on publicly available in vitro data and established testing protocols. The selection of an antifungal agent for clinical or research purposes requires careful consideration of a multitude of factors including pathogen identification, local resistance patterns, pharmacokinetic properties, and host-specific factors.

References

Piliformic Acid: Unraveling a Clear Cellular Target Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the potential of Piliformic acid, a comprehensive understanding of its molecular interactions is crucial. However, current scientific literature does not definitively identify a primary cellular target for this natural compound. While some studies have begun to elucidate its biological effects, the specific proteins or pathways it directly binds to and modulates are not yet fully characterized.

A study on the biological activities of (+)-piliformic acid, isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis, has shown that it possesses weak antibacterial activity against Propionibacterium acnes. The same study also demonstrated its anti-inflammatory properties, observing an inhibition of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in THP-1 human monocytic cells.

Despite these findings, the precise molecular mechanism and the direct binding partner of this compound responsible for these effects have not been elucidated. Without a known primary target, a systematic investigation into the cross-reactivity of this compound with other cellular targets cannot be conducted.

Further research is required to identify the direct molecular target(s) of this compound. Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or genetic screening approaches could be employed to isolate and identify its binding partners. Once a primary target is confirmed, subsequent studies can then explore its binding affinity and selectivity against a panel of other related and unrelated cellular proteins to build a comprehensive cross-reactivity profile. This will be a critical step in evaluating the therapeutic potential and potential off-target effects of this compound.

A Comparative Analysis of Piliformic Acid: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-piliformic acid and its associated compounds, focusing on their structure-activity relationships in antibacterial and anti-inflammatory applications. The information is supported by experimental data to provide an objective assessment of their performance.

Introduction

(+)-Piliformic acid, a natural product isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis, has garnered interest for its potential therapeutic applications. This compound, along with other metabolites from the same fungal source, has been evaluated for its efficacy against Propionibacterium acnes (now Cutibacterium acnes), a key bacterium implicated in the pathogenesis of acne vulgaris, and for its ability to modulate inflammatory responses. This guide synthesizes the available data to offer a clear comparison of the biological activities of these compounds.

Data Presentation: A Comparative Overview of Bioactivity

While a systematic structure-activity relationship (SAR) study on a broad series of piliformic acid analogs is not extensively available in the current literature, a comparative analysis of (+)-piliformic acid with other compounds isolated from Polycephalomyces phaothaiensis provides valuable insights into their relative potencies. The following table summarizes the key quantitative data on their antibacterial and anti-inflammatory activities.

CompoundStructureAnti-P. acnes Activity (MIC, µg/mL)[1]Anti-P. acnes Activity (MBC, µg/mL)[1]Inhibition of IL-1β Production[1]Inhibition of IL-6 Production[1]Inhibition of TNF-α Production[1]
(+)-Piliformic acid (3) Chemical structure of (+)-Piliformic acidWeak inhibitory activityNot reportedSignificant reduction at 50-300 µMSignificant reduction at 50-300 µMNot explicitly stated for all concentrations, but showed a trend to decrease
Cordytropolone (1) Chemical structure of CordytropoloneStrong activityNot reportedSignificant reduction at 50-300 µMSignificant reduction at 50-300 µMSignificant reduction at 50-300 µM
Stipitalide (2) Chemical structure of StipitalideStrong activityNot reportedSignificant reduction only at 300 µMSignificant reduction at 50-300 µMSignificant reduction at 50-300 µM
Clindamycin Chemical structure of Clindamycin1Not reportedNot applicableNot applicableNot applicable
Dexamethasone Chemical structure of DexamethasoneNot applicableNot applicablePotent inhibition (positive control)Potent inhibition (positive control)Potent inhibition (positive control)

Note: The study describing these findings did not report specific MIC/MBC values for (+)-piliformic acid, only noting its "weak inhibitory activity" in contrast to the "strong activity" of cordytropolone and stipitalide. The anti-inflammatory effects were observed in heat-killed P. acnes-stimulated THP-1 cells.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data, a detailed SAR for a series of this compound analogs cannot be constructed. However, a broader comparison between the isolated compounds from Polycephalomyces phaothaiensis offers preliminary insights:

  • Antibacterial Activity: The tropolone-containing compounds, cordytropolone and stipitalide, demonstrated strong anti-P. acnes activity, while (+)-piliformic acid, a γ-lactone derivative, showed only weak activity. This suggests that the tropolone (B20159) scaffold may be more critical for potent antibacterial effects against this particular bacterium.

  • Anti-inflammatory Activity: All three tested compounds from the fungus—cordytropolone, stipitalide, and (+)-piliformic acid—exhibited the ability to reduce the production of pro-inflammatory cytokines IL-1β and IL-6 in a dose-dependent manner. This indicates that different structural motifs can contribute to anti-inflammatory properties. The γ-butyrolactone moiety in stipitalide might be susceptible to hydrolysis by bacterial lipases, which could potentially affect its activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Activity Assay (Broth Microdilution Method for MIC/MBC)
  • Bacterial Strain: Propionibacterium acnes DMST 14916 is cultured on Brain Heart Infusion (BHI) agar (B569324).

  • Inoculum Preparation: Fresh colonies of P. acnes are suspended to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL. This suspension is then diluted to a final concentration of 10^5 CFU/mL in the test wells.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture broth in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated under anaerobic conditions at 37°C for 72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that shows no visible growth (turbidity) compared to the control.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is sub-cultured onto fresh BHI agar plates and incubated anaerobically. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Anti-inflammatory Activity Assay (Inhibition of Pro-inflammatory Cytokines)
  • Cell Line: The human monocytic cell line THP-1 is used.

  • Cell Culture and Stimulation: THP-1 cells are cultured and then stimulated with heat-killed P. acnes (approximately 1 x 10^7 CFU/mL) to induce the production of pro-inflammatory cytokines.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for 24 hours.

  • Cytokine Quantification: The cell culture supernatants are collected, and the concentrations of IL-1β, IL-6, and TNF-α are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in cytokine levels in the treated groups is compared to the stimulated, untreated control group to determine the inhibitory effect of the compounds.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Fungal Culture and Extraction cluster_isolation Compound Isolation cluster_identification Structure Elucidation cluster_bioassays Biological Evaluation cluster_results Data Analysis fungus Polycephalomyces phaothaiensis Culture extraction Solvent Extraction fungus->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification fractionation->purification spectroscopy Spectroscopic Analysis (NMR, MS) purification->spectroscopy antibacterial Antibacterial Assay (MIC/MBC) against P. acnes spectroscopy->antibacterial anti_inflammatory Anti-inflammatory Assay (Cytokine Inhibition) spectroscopy->anti_inflammatory sar Structure-Activity Relationship Analysis antibacterial->sar anti_inflammatory->sar inflammation_pathway cluster_cell Macrophage (e.g., THP-1) P_acnes Heat-killed P. acnes TLR2 Toll-like Receptor 2 (TLR2) P_acnes->TLR2 activates MyD88 MyD88 TLR2->MyD88 recruits NF_kB NF-κB Signaling Pathway MyD88->NF_kB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Cytokines induces transcription of Inflammation Inflammatory Response Cytokines->Inflammation Piliformic_acid (+)-Piliformic acid & Analogs Piliformic_acid->NF_kB inhibits

References

Independent Verification of the Anti-inflammatory Properties of Piliformic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Piliformic acid against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Aspirin (B1665792). The information presented herein is based on available experimental data to facilitate independent verification and further research.

Executive Summary

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. This guide evaluates the anti-inflammatory potential of this compound, a natural compound, in comparison to the established drugs Ibuprofen and Aspirin. The comparison is based on their effects on key inflammatory markers and models, including Cyclooxygenase-2 (COX-2) inhibition, pro-inflammatory cytokine modulation, and in vivo anti-inflammatory activity.

Comparative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data for this compound, Ibuprofen, and Aspirin. It is important to note that direct comparative studies with this compound are limited, and the presented data is compiled from various independent studies.

Parameter This compound Ibuprofen Aspirin
COX-2 Inhibition (IC50) Data not available1.1 µM ((S)-(+)-Ibuprofen)~30 µM[1]
Pro-inflammatory Cytokine Inhibition
TNF-αSignificant inhibition in THP-1 cells[2][3][4]Augments production in some modelsDose-dependent inhibition
IL-1βSignificant inhibition in THP-1 cellsSuppresses IL-1β inductionIC50 of 6.5 mM for IL-1β-induced sPLA2 inhibition
IL-6Significant inhibition in THP-1 cellsNo effect on IL-1β-induced IL-6 synthesisDose-dependent counteraction of IL-6 effects
In Vivo Anti-inflammatory Activity Data not available66.46% inhibition of paw edema (400 mg/kg)47.2% inhibition of paw edema (100 mg/kg, p.o.)

Note: The data for this compound on cytokine inhibition is qualitative, indicating a significant effect without providing specific IC50 values. The study on this compound demonstrated its ability to significantly suppress the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in heat-killed P. acnes-induced THP-1 cells.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus NFkB NF-κB Inflammatory Stimulus->NFkB Activates Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Converts COX2 COX-2 Arachidonic Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Gene Transcription Gene Transcription NFkB->Gene Transcription Promotes Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits Aspirin Aspirin Aspirin->COX2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene Transcription->Cytokines Leads to Cytokines->Inflammation Piliformic_Acid This compound Piliformic_Acid->Cytokines Inhibits Production

Caption: Inflammatory signaling pathway and points of intervention.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX-2 Inhibition Assay COX-2 Inhibition Assay Determine IC50 Determine IC50 COX-2 Inhibition Assay->Determine IC50 NO Production Assay\n(RAW 264.7) NO Production Assay (RAW 264.7) Measure Nitrite (B80452) Levels Measure Nitrite Levels NO Production Assay\n(RAW 264.7)->Measure Nitrite Levels Cytokine Production Assay\n(e.g., THP-1) Cytokine Production Assay (e.g., THP-1) Measure Cytokine Levels\n(ELISA) Measure Cytokine Levels (ELISA) Cytokine Production Assay\n(e.g., THP-1)->Measure Cytokine Levels\n(ELISA) Carrageenan-induced\nPaw Edema Carrageenan-induced Paw Edema Measure Paw Volume\n(% Inhibition) Measure Paw Volume (% Inhibition) Carrageenan-induced\nPaw Edema->Measure Paw Volume\n(% Inhibition) Test Compound\n(e.g., this compound) Test Compound (e.g., this compound) Test Compound\n(e.g., this compound)->COX-2 Inhibition Assay Test Compound\n(e.g., this compound)->NO Production Assay\n(RAW 264.7) Test Compound\n(e.g., this compound)->Cytokine Production Assay\n(e.g., THP-1) Test Compound\n(e.g., this compound)->Carrageenan-induced\nPaw Edema

Caption: General workflow for evaluating anti-inflammatory agents.

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Principle: The COX-2 enzyme converts a substrate (e.g., arachidonic acid) into prostaglandin (B15479496) H2 (PGH2). The inhibitor's potency is measured by quantifying the reduction in PGH2 or a downstream product.

  • Materials:

    • Purified COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compounds (this compound, Ibuprofen, Aspirin)

    • Assay buffer (e.g., Tris-HCl)

    • Detection reagent (e.g., a fluorescent probe or ELISA kit for PGE2)

    • 96-well microplate

    • Plate reader (fluorometric or colorimetric)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction (e.g., by adding a stopping solution).

    • Quantify the product formation using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This cell-based assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in macrophage cells.

  • Principle: Macrophages (like the RAW 264.7 cell line) produce NO when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a pre-incubation period.

    • Stimulate the cells with LPS to induce NO production.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent and incubate at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

    • Calculate the percentage inhibition of NO production by the test compounds.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.

  • Principle: Injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

  • Materials:

    • Rodents (e.g., rats or mice)

    • Carrageenan solution (e.g., 1% in saline)

    • Test compounds and vehicle control

    • Plethysmometer (for measuring paw volume) or calipers (for measuring paw thickness)

  • Procedure:

    • Administer the test compound or vehicle control to the animals (e.g., orally or intraperitoneally).

    • After a specific time (e.g., 30-60 minutes), inject a standard volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group treated with the test compound compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The available data suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production. While direct quantitative comparisons with Ibuprofen and Aspirin are challenging due to the lack of standardized studies, this guide provides a foundation for further investigation. The experimental protocols and pathway diagrams included are intended to support researchers in the independent verification and deeper exploration of this compound's therapeutic potential. Future studies should focus on generating quantitative data, such as IC50 values for cytokine and COX-2 inhibition, and evaluating its efficacy in in vivo models to establish a more comprehensive and directly comparable profile.

References

Replicating Published Findings on the Bioactivity of Piliformic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ability to replicate and build upon published findings is a cornerstone of scientific progress. This guide provides a detailed comparison of the reported bioactivity of (+)-Piliformic acid, with a focus on its antibacterial and anti-inflammatory properties. The data and protocols are based on a key study investigating compounds isolated from the insect fungus Polycephalomyces phaothaiensis.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of Piliformic acid and its comparator compounds as reported in the literature.

Table 1: Antibacterial Activity against Propionibacterium acnes

Compound/ExtractInhibition Zone (mm) at 250 µ g/disc Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
(+)-Piliformic acidLow activityNot reportedNot reported
Cordytropolone46.8 ± 0.2816
Stipitalide45.0 ± 0.864128
Ethyl acetate (B1210297) extract (EPP)47.2 ± 0.8Not reportedNot reported
Clindamycin (Positive Control)Similar to EPP at 2 µ g/disc Not reportedNot reported

Data sourced from a 2020 study on the antibacterial and anti-inflammatory effects of constituents from Polycephalomyces phaothaiensis.[1]

Table 2: Anti-Inflammatory Activity - Inhibition of Pro-inflammatory Cytokines in THP-1 cells

CompoundConcentrationIL-1β InhibitionIL-6 InhibitionTNF-α Inhibition
(+)-Piliformic acidNot specifiedPotentPotentPotent
CordytropoloneNot specifiedPotentPotentPotent
StipitalideNot specifiedPotentPotentPotent

The study demonstrated a potent and significant inhibitory effect on the production of P. acnes-induced pro-inflammatory cytokines for all tested compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication of the findings.

Fungal Culture and Extraction

The fungus Polycephalomyces phaothaiensis was cultured on potato dextrose agar (B569324) (PDA) at 25°C for 7 days. A plug from the colony was transferred to potato dextrose broth (PDB) and grown in a rotary shaker at 27°C and 170 rpm for 14 days. The culture was then scaled up in a 3L fermenter for another 14 days under the same conditions. The culture broth was then subjected to extraction.[1]

Isolation of (+)-Piliformic acid

The ethyl acetate extract of the culture broth was chilled in ethyl acetate, absolute ethanol, and deionized water to precipitate cordytropolone. The remaining extract was fractionated using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase to yield several fractions. Further fractionation of the relevant fractions on a Sephadex LH-20 column resulted in the isolation of (+)-Piliformic acid.[1]

Antibacterial Activity Assays
  • Agar Diffusion Method: The antibacterial activity was determined by measuring the diameter of the inhibition zone against P. acnes.

  • Broth Dilution Method: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using a broth dilution method to quantify the lowest concentration of the compound that inhibits visible growth and the lowest concentration that kills the bacteria, respectively.

Cell Viability Assay

The cytotoxicity of the compounds was assessed on THP-1 cells using an MTT assay. The cells were treated with various concentrations of the compounds for 24 hours, and cell viability was measured to determine non-toxic concentrations for subsequent experiments.[2][1]

Anti-Inflammatory Activity Assay
  • Preparation of Heat-Killed P. acnes : P. acnes was cultured on brain heart infusion agar in an anaerobic environment at 37°C for 72 hours. The colonies were suspended in PBS and incubated at 80°C for 30 minutes to prepare the heat-killed bacteria.[1]

  • Cytokine Quantification: THP-1 cells were induced with heat-killed P. acnes in the presence or absence of the test compounds. The production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α was quantified to determine the anti-inflammatory effect of the compounds.

Visualizing the Processes

To better understand the experimental flow and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_fungal_culture Fungal Culture & Extraction cluster_isolation Compound Isolation cluster_bioassays Bioactivity Assays pda P. phaothaiensis on PDA pdb Culture in PDB pda->pdb fermenter Scale-up in Fermenter pdb->fermenter extract Ethyl Acetate Extraction fermenter->extract precipitation Precipitation of Cordytropolone extract->precipitation sephadex1 Sephadex LH-20 Chromatography (Initial) precipitation->sephadex1 sephadex2 Sephadex LH-20 Chromatography (Further) sephadex1->sephadex2 piliformic_acid (+)-Piliformic Acid sephadex2->piliformic_acid antibacterial Antibacterial Assays (Agar Diffusion, Broth Dilution) piliformic_acid->antibacterial anti_inflammatory Anti-inflammatory Assay piliformic_acid->anti_inflammatory cytokine Cytokine Quantification (IL-1β, IL-6, TNF-α) anti_inflammatory->cytokine thp1_culture THP-1 Cell Culture mtt MTT Assay (Cytotoxicity) thp1_culture->mtt hkpa Heat-killed P. acnes Induction thp1_culture->hkpa hkpa->cytokine

Experimental workflow for the isolation and bioactivity testing of this compound.

inflammatory_pathway hkpa Heat-killed P. acnes tlr Toll-like Receptor (TLR) hkpa->tlr adapter Adapter Proteins tlr->adapter signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) adapter->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Transcription nucleus->gene_expression cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) gene_expression->cytokines piliformic_acid (+)-Piliformic Acid piliformic_acid->inhibition inhibition->signaling_cascade inhibition->transcription_factor

Proposed inhibitory action of this compound on a general inflammatory pathway.

References

Safety Operating Guide

Proper Disposal of Piliformic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for piliformic acid, a fungal metabolite. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for the disposal of acidic laboratory waste. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Logistical Information

This compound ((2E)-2-Hexylidene-3-methylbutanedioic acid) is a solid substance soluble in methanol (B129727) and DMSO.[] As a dicarboxylic acid, it should be handled with the appropriate precautions for acidic compounds. The primary disposal method involves neutralization to a safe pH range before drain disposal (where permissible by local regulations) or collection as hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The following PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against potential splashes of acidic solutions.
Hand Protection Nitrile or butyl rubber gloves.Prevents skin contact with the acidic compound.
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if dust or aerosols may be generated.Minimizes inhalation of any potentially irritating particles or vapors.
Waste Segregation and Storage

Proper segregation of waste streams is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with bases, oxidizing agents, or reducing agents.

  • Collect this compound waste in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

This compound Disposal Plan: Step-by-Step Guidance

This section provides a procedural plan for the safe disposal of this compound from a laboratory setting.

  • Initial Assessment :

    • Quantify the amount of this compound waste to be disposed of.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated area for the disposal procedure, preferably within a chemical fume hood.

  • Preparation of Neutralizing Agent :

    • Prepare a dilute basic solution for neutralization. Common choices include sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

    • It is recommended to start with a weak base like sodium bicarbonate to control the reaction rate and minimize heat generation.

  • Neutralization Procedure :

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or the solvent it was used in).

    • Slowly and carefully add the dilute basic solution to the acidic waste with constant stirring.

    • Monitor the pH of the solution frequently using a calibrated pH meter or pH strips.

    • Continue adding the basic solution until the pH of the waste is within the neutral range of 6.0 to 8.0. Be cautious as the neutralization reaction can be exothermic.

  • Final Disposal :

    • Once neutralized, the solution may be permissible for drain disposal if it contains no other hazardous materials and is in compliance with local wastewater regulations. Always flush with copious amounts of water.[]

    • If drain disposal is not permitted, or if the waste contains other hazardous components, it must be collected as hazardous chemical waste.

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Quantitative Data for Acidic Waste Disposal

The following table summarizes key quantitative parameters for the safe disposal of general acidic laboratory waste. Note: Specific data for this compound is not available; therefore, these values are based on general laboratory safety guidelines.

ParameterRecommended Value/RangeRationale
pH for Drain Disposal 6.0 - 8.0To prevent corrosion of plumbing and protect aquatic life.
Concentration of Neutralizing Base (NaOH/KOH) 0.1 M - 1.0 MA dilute solution helps to control the rate of reaction and heat generation.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)A weak base that provides a controlled neutralization reaction.
Rinse Volume for Empty Containers Triple rinse with a suitable solvent.Ensures removal of residual hazardous material. The first rinse should be collected as hazardous waste.

Experimental Protocol: Neutralization of Acidic Waste

This protocol details the methodology for neutralizing a generic acidic waste solution, which can be adapted for this compound.

Materials:

  • Acidic waste solution (e.g., this compound dissolved in a solvent)

  • Dilute basic solution (e.g., 1 M Sodium Bicarbonate or 0.5 M NaOH)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Place the beaker containing the acidic waste on a stir plate within a chemical fume hood.

  • Add a magnetic stir bar and begin stirring at a moderate speed.

  • Slowly add the dilute basic solution to the acidic waste dropwise or in small increments.

  • After each addition, allow the solution to mix thoroughly and monitor the pH.

  • Continue adding the base until the pH of the solution stabilizes within the neutral range (6.0-8.0).

  • Once neutralized, turn off the stir plate and remove the stir bar.

  • Dispose of the neutralized solution in accordance with institutional and local regulations.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and workflows for the proper disposal of this compound.

G cluster_prep Preparation cluster_exec Execution cluster_disp Disposal A Assess Waste & Don PPE B Prepare Neutralizing Agent A->B C Slowly Add Base to Acidic Waste B->C D Monitor pH Continuously C->D E Achieve pH 6.0-8.0 D->E F Check Local Regulations E->F G Permissible for Drain Disposal? F->G H Dispose Down Drain with Copious Water G->H Yes I Collect as Hazardous Waste G->I No J Contact EHS for Pickup I->J

Caption: Logical workflow for the neutralization and disposal of this compound.

G cluster_pathway Decision Pathway for this compound Disposal start This compound Waste is_mixed Is it mixed with other hazardous waste? start->is_mixed neutralize Neutralize with dilute base to pH 6-8 is_mixed->neutralize No hazardous_waste Collect in a labeled, sealed container for hazardous waste pickup is_mixed->hazardous_waste Yes drain_disposal Permitted by local regulations for drain disposal? neutralize->drain_disposal dispose_drain Dispose down drain with excess water drain_disposal->dispose_drain Yes drain_disposal->hazardous_waste No

Caption: Decision-making pathway for the appropriate disposal route of this compound waste.

References

Personal protective equipment for handling Piliformic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Formic Acid

Disclaimer: The term "Piliformic acid" does not correspond to a recognized chemical compound in standard chemical databases. This guide has been developed for Formic Acid (also known as Methanoic Acid) , a common laboratory reagent, assuming it to be the intended subject. It is crucial to verify the identity of any chemical before handling and to consult its specific Safety Data Sheet (SDS).

This document provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle formic acid. The following procedural guidance is intended to ensure safe operational practices and proper disposal.

Immediate Safety Concerns

Formic acid is a corrosive, flammable liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is also toxic if inhaled and harmful if swallowed.[1][2][3][4] The vapor is irritating to the eyes, skin, and respiratory tract.[5][6] Long-term exposure may lead to delayed effects, such as pulmonary edema.[5] Due to its properties, it is imperative to handle formic acid with strict adherence to safety protocols.

Chemical and Physical Properties

Understanding the properties of formic acid is essential for safe handling and storage. It is a colorless, fuming liquid with a pungent, penetrating odor.[7][8][9]

PropertyValueSource
Chemical Formula HCOOH[7]
Molecular Weight 46.025 g/mol [8]
Boiling Point 100.7 °C (213.3 °F)[9]
Melting Point 8.4 °C (47.1 °F)[9]
Flash Point 50 °C (122 °F)[1]
Density 1.22 g/cm³[1]
Vapor Pressure 44 mbar @ 20 °C[1]
Acidity (pKa) 3.745[7]
Solubility Miscible with water and most polar organic solvents.[7]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. All personnel must be trained on the proper use, removal, and maintenance of their PPE.[10][11]

Protection TypeSpecificationRationale
Hand Protection Acid-resistant gloves (e.g., Butyl, Neoprene, or Nitrile).[5][10] Check for compatibility and breakthrough times.[11]Prevents skin contact, which can cause severe burns.[1]
Eye/Face Protection Tight-sealing safety goggles and a face shield.[1][12]Protects against splashes that can cause severe eye damage, including blindness.[1]
Skin and Body Coveralls over a long-sleeved shirt and long pants.[10] A chemically resistant apron or full-body suit may be required for larger quantities.Protects skin from accidental contact and splashes.
Respiratory Use only in a chemical fume hood.[1] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[1][13]Formic acid vapors are toxic if inhaled.[1][3]

Below is a workflow diagram for selecting the appropriate PPE when handling formic acid.

PPE_Selection_Workflow Formic Acid PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Formic Acid check_quantity Assess quantity and concentration of acid start->check_quantity check_ventilation Is a certified chemical fume hood available? ppe_basic Mandatory Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat check_ventilation->ppe_basic Yes respirator Respiratory Protection: - Consult SDS - Use NIOSH-approved respirator check_ventilation->respirator Potential for vapor exposure outside hood? stop Do NOT proceed. Consult EHS. check_ventilation->stop No check_quantity->check_ventilation check_splash_risk check_splash_risk ppe_basic->check_splash_risk High splash risk or >1L volume? ppe_advanced Enhanced PPE: - Add Face Shield - Chemical Apron/Coveralls proceed Proceed with work ppe_advanced->proceed respirator->stop If required, must be fit-tested and trained check_splash_risk->ppe_advanced Yes check_splash_risk->proceed No

Caption: A workflow for determining the necessary personal protective equipment (PPE) for handling formic acid.

Operational and Disposal Plans

Handling and Storage Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] Clear the work area of incompatible materials such as strong oxidizing agents, bases, and metals.[1][2][11]

  • Ventilation: Always handle formic acid inside a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Dispensing: When transferring, use only non-sparking tools and ground all equipment to prevent static discharge.[2] Dispense the smallest amount necessary for the procedure.

  • Storage: Store formic acid in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] Containers should be kept tightly closed and may need to be vented periodically to release pressure from decomposition into carbon monoxide and water.[1][3][14] Store in a dedicated acid cabinet.[3]

Emergency Procedures
EmergencyImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with water for at least 15-30 minutes, removing contact lenses if possible.[1][5] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources.[5] For small spills, trained personnel wearing appropriate PPE can absorb the spill with an inert material like dry lime, soda ash, or sodium bicarbonate.[5][15] Place the absorbed material in a sealed container for disposal.[5] Do not wash spills into the sewer.[5] For large spills, contact your institution's emergency response team.
Fire Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[5] Poisonous gases are produced in a fire.[5] Firefighters must wear self-contained breathing apparatus and full protective clothing.[1][12]
Waste Disposal Plan
  • Collection: Collect all formic acid waste in a designated, properly labeled, and sealed container.[15] The container must be compatible with formic acid (e.g., polyethylene).[15] Do not mix with other waste streams, especially incompatible materials.

  • Neutralization (if permissible): In some jurisdictions, dilute formic acid waste may be neutralized. This should only be done by trained personnel following established institutional protocols. A base such as sodium bicarbonate can be slowly added to a diluted solution of the acid.[14][16] This process generates heat and gas and must be done with caution in a fume hood.

  • Disposal: Dispose of formic acid waste as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.